molecular formula C₉₅H₁₄₅N₂₉O₂₃S.C₂HF₃O₂ B1574888 ACTH (1-17) TFA

ACTH (1-17) TFA

Cat. No.: B1574888
M. Wt: 2207.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACTH (1-17) TFA, an adrenocorticotropin analogue, is a potent human melanocortin 1 (MC1) receptor agonist with a Ki of 0.21 nM.

Properties

Molecular Formula

C₉₅H₁₄₅N₂₉O₂₃S.C₂HF₃O₂

Molecular Weight

2207.43

sequence

One Letter Code: SYSMEHFRWGKPVGKKR

Synonym

α1-17-ACTH (TFA)

Origin of Product

United States

Foundational & Exploratory

Biological role of ACTH (1-17) fragment in vivo.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the In Vivo Biological Role of ACTH(1-17)

Abstract

Adrenocorticotropic hormone (ACTH) is classically defined by its role within the hypothalamic-pituitary-adrenal (HPA) axis, where the full-length 39-amino acid peptide stimulates adrenal cortisol production. However, post-translational processing of ACTH gives rise to smaller fragments with distinct biological profiles. This technical guide focuses on the N-terminal fragment ACTH(1-17), a peptide with significant, pleiotropic, and largely glucocorticoid-independent functions. We will explore the in vivo biological roles of ACTH(1-17), with a particular emphasis on its neuroprotective and immunomodulatory activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, key quantitative data, and detailed experimental protocols to facilitate further investigation into this promising therapeutic candidate.

Introduction: Beyond the HPA Axis

The pro-opiomelanocortin (POMC) gene encodes a large precursor protein that undergoes tissue-specific cleavage by prohormone convertases (PCs) to yield a family of biologically active peptides. In the anterior pituitary, PC1-mediated cleavage of POMC produces ACTH(1-39), the primary driver of adrenal steroidogenesis.[1] However, in other tissues such as the brain and skin, PC2 further processes ACTH(1-39) into smaller fragments: α-melanocyte-stimulating hormone (α-MSH), ACTH(1-17), and corticotropin-like intermediate lobe peptide (CLIP).[1][2]

This differential processing is crucial, as it uncouples the activities of ACTH fragments from the potent steroidogenic effects of the parent hormone. While full-length ACTH(1-39) and its synthetic analogue ACTH(1-24) (cosyntropin) primarily signal through the melanocortin-2 receptor (MC2R) in the adrenal cortex, ACTH(1-17) demonstrates high affinity and potent agonism at the melanocortin-1 receptor (MC1R), which is widely expressed on immune cells, melanocytes, and in the central nervous system.[3][4][5] This receptor preference dictates the unique biological roles of ACTH(1-17), positioning it as a key mediator of anti-inflammatory and neuroprotective pathways.

POMC_Processing cluster_pituitary Anterior Pituitary cluster_cns_skin CNS / Skin POMC Pro-opiomelanocortin (POMC) ProACTH Pro-ACTH POMC->ProACTH PC1 ACTH_full ACTH (1-39) ProACTH->ACTH_full PC1 ACTH_frag ACTH (1-17) ACTH_full->ACTH_frag PC2 CLIP CLIP (18-39) ACTH_full->CLIP PC2 aMSH α-MSH (ACTH 1-13) ACTH_frag->aMSH Peptidases

Caption: Simplified workflow of POMC processing.

Molecular Profile and Receptor Interactions

ACTH(1-17) is a 17-amino acid peptide (SYSMEHFRWGKPVGKKR) that acts as a potent agonist at the human MC1R.[6] Its binding affinity is comparable to, and in some functional assays, its potency exceeds that of α-MSH, which is often considered the canonical MC1R ligand.[3] This interaction is central to its biological effects, as MC1R activation initiates downstream signaling cascades that mediate inflammation and cellular protection. Unlike full-length ACTH, its ability to activate MC2R and stimulate significant cortisol release is limited, though some partial steroidogenic activity has been reported.[7]

ParameterLigandReceptorValueSource
Binding Affinity (Ki) ACTH(1-17)Human MC1R0.21 ± 0.03 nM[3][4]
Binding Affinity (Ki) α-MSHHuman MC1R0.13 ± 0.005 nM[3]
Steroidogenic Potency ACTH(1-17)Adrenal MC2RPartial / Weak[7]
Steroidogenic Potency ACTH(1-24)Adrenal MC2RFull[7]

Glucocorticoid-Independent Biological Roles

The primary in vivo functions of ACTH(1-17) stem from its ability to modulate cellular activity directly through melanocortin receptors on non-adrenal tissues, independent of the HPA axis.

Immunomodulation and Anti-Inflammatory Effects

ACTH and its fragments possess powerful anti-inflammatory properties that are not solely dependent on cortisol stimulation.[8] These effects are mediated by binding to MCRs expressed on various immune cells.

Mechanism of Action: Upon binding to MC1R on cells like macrophages and T-lymphocytes, ACTH(1-17) triggers a Gαs-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This increase in cAMP is a key anti-inflammatory signal, inhibiting the activation of pro-inflammatory transcription factors like NF-κB and reducing the production of inflammatory cytokines. Evidence also suggests activation of p38 MAPK and IP3 pathways.[2][3]

In Vivo Evidence:

  • Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, orally administered ACTH was shown to attenuate clinical disease.[7] This effect was associated with a significant decrease in pro-inflammatory IL-17 and IL-6 producing T-cells and an increase in anti-inflammatory IL-10 and Foxp3+ regulatory T-cells (Tregs) in the gut-associated lymphoid tissue (GALT) and spleen.[7] This strongly suggests a direct immunomodulatory effect at the mucosal interface, independent of systemic steroidogenesis.

  • Gouty Arthritis: In models of acute gout, natural ACTH preparations were found to relieve inflammation by modulating macrophage phagocytosis and polarization, an effect distinct from that of dexamethasone and occurring without significant changes in cortisol levels.[6]

Caption: ACTH(1-17) signaling via the MC1R pathway.

Neuroprotection and Nootropic Effects

A significant body of evidence points to the neurotrophic and neuroprotective actions of ACTH fragments, which are crucial for neuronal survival and recovery from injury.[10][11]

Mechanism of Action: The neuroprotective effects are multifaceted. In models of ischemic stroke, ACTH-like peptides modulate the expression of genes involved in neurotransmitter and anti-inflammatory responses.[12][13] They can protect neurons from various insults, including excitotoxicity and oxidative stress.[14] The ACTH(4-9) analogue ORG 2766, which lacks affinity for known melanocortin receptors, is thought to exert its effects by modulating endogenous opioids and the NMDA-receptor system, suggesting that multiple mechanisms may be at play for different fragments.[15]

In Vivo Evidence:

  • Ischemic Stroke Models: In rat models of transient middle cerebral artery occlusion (tMCAO), administration of ACTH-like peptides like Semax (an ACTH(4-7) analogue) improves survival and reduces neurological deficits.[12] This is associated with the normalization of gene expression profiles related to inflammation and neurotransmission in the brain.[13]

  • Nerve Regeneration: Non-corticotropic ACTH fragments have been shown to accelerate recovery from peripheral nerve damage and may offer protection for CNS neurons, facilitating functional recovery.[11]

Other In Vivo Biological Activities

Regulation of Growth Hormone (GH) Secretion

In human studies, intravenous infusion of ACTH(1-17) has been shown to stimulate a significant release of Growth Hormone (GH).[4] However, this effect does not appear to be a direct action on the pituitary gland. In vitro studies using primary cultures of rat anterior pituitary cells showed that ACTH(1-17) did not significantly increase GH secretion, even at high concentrations.[4][16] This evidence strongly suggests that the GH-releasing activity observed in vivo is mediated indirectly through the Central Nervous System (CNS).[16]

Effects on Cell Proliferation

The effect of ACTH(1-17) on DNA synthesis and cell proliferation is complex and appears to be highly dependent on the circadian timing of its administration. Studies in mice have shown that ACTH(1-17) can either increase or decrease the incorporation of [3H]TdR into DNA in various tissues, depending on when in the 24-hour light-dark cycle the peptide is given.[4] This chronopharmacological effect underscores the importance of considering biological rhythms when evaluating the in vivo effects of this peptide.

In Vivo Experimental Models & Methodologies

Investigating the immunomodulatory and neuroprotective roles of ACTH(1-17) in vivo requires robust and well-defined animal models and analytical techniques.

Protocol: Induction of EAE and Assessment of Immunomodulation

This protocol describes the active induction of EAE in C57BL/6 mice to study the effect of ACTH(1-17) on T-cell mediated autoimmunity.[17][18]

Objective: To evaluate the efficacy of ACTH(1-17) in attenuating the clinical signs of EAE and to analyze its effect on splenic T-cell populations.

Materials:

  • Female C57BL/6 mice, 9-12 weeks old.

  • Myelin Oligodendrocyte Glycoprotein 35-55 peptide (MOG35-55).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • ACTH(1-17) peptide, sterile saline.

  • Materials for flow cytometry (See Protocol 5.2).

Methodology:

  • Preparation of MOG/CFA Emulsion: Emulsify MOG35-55 peptide in sterile PBS with an equal volume of CFA to a final concentration of 2 mg/mL MOG35-55.

  • Immunization (Day 0): Anesthetize mice. Administer 0.1 mL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total volume 0.2 mL per mouse).[18]

  • PTX Administration: Within 2 hours of immunization, inject 200 ng of PTX in 0.1 mL of sterile PBS intraperitoneally (i.p.). Repeat the PTX injection 24-48 hours later (Day 1 or 2).[18][19]

  • Treatment Administration:

    • Vehicle Group: Administer sterile saline daily via the chosen route (e.g., oral gavage, i.p., or subcutaneous injection).

    • Treatment Group: Administer ACTH(1-17) at the desired dose (e.g., 10 µ g/mouse ) via the same route, starting on a prophylactic (e.g., day 3 post-immunization) or therapeutic (at onset of clinical signs) schedule.

  • Clinical Scoring (Daily from Day 7): Monitor mice daily for weight loss and clinical signs of EAE using a standard scoring system:[20]

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or wobbly gait.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state or death.

  • Tissue Harvest: At a predetermined endpoint (e.g., day 21 post-immunization or peak of disease), euthanize mice. Harvest spleens for immunological analysis.

  • Data Analysis: Compare the mean clinical scores, day of onset, and maximum disease severity between the vehicle and ACTH(1-17) treated groups.

EAE_Workflow Day0 Day 0: Immunize Mice (MOG35-55 in CFA) Inject PTX (Dose 1) Day1 Day 1: Inject PTX (Dose 2) Day0->Day1 Day7 Day 7-Endpoint: Daily Clinical Scoring & Weight Monitoring Day3 Day 3-Endpoint: Daily Treatment (ACTH(1-17) or Vehicle) Day1->Day3 Endpoint Endpoint (e.g., Day 21): Euthanize Mice Harvest Spleen & CNS Day3->Endpoint Day7->Endpoint Analysis Analysis: - Clinical Score Comparison - Flow Cytometry of Splenocytes - Histology of CNS Endpoint->Analysis

Caption: Experimental workflow for an in vivo EAE study.

Protocol: Flow Cytometric Analysis of Splenic Regulatory T-Cells

This protocol details the isolation and staining of mouse splenocytes for the identification of CD4+Foxp3+ Treg cells.[14][21][22]

Objective: To quantify the percentage of Treg cells in the spleens of mice from the EAE study.

Materials:

  • Harvested spleens in cold PBS or RPMI.

  • 70 µm cell strainers.

  • Red Blood Cell (RBC) Lysis Buffer.

  • FACS Buffer (e.g., PBS with 2% FBS).

  • Fixable Viability Dye.

  • Antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3.

  • Foxp3/Transcription Factor Staining Buffer Set.

  • Flow cytometer.

Methodology:

  • Prepare Single-Cell Suspension: Mechanically dissociate spleens through a 70 µm cell strainer into a petri dish containing cold buffer.

  • RBC Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 2-5 minutes, then quench with excess FACS buffer and centrifuge again.

  • Cell Count and Viability Staining: Resuspend the cell pellet in PBS. Count cells and adjust concentration. Add a fixable viability dye and incubate according to the manufacturer's protocol. Wash cells with FACS buffer.

  • Surface Staining: Resuspend cells in FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., Anti-CD4, Anti-CD25). Incubate for 20-30 minutes at 4°C in the dark. Wash cells twice.

  • Fixation and Permeabilization: Resuspend cells in the Fixation/Permeabilization buffer from a Foxp3 staining kit. Incubate for 30-60 minutes at 4°C. Wash with Permeabilization buffer.

  • Intracellular Staining: Resuspend the fixed/permeabilized cells in Permeabilization buffer containing the anti-Foxp3 antibody. Incubate for at least 30 minutes at 4°C in the dark.

  • Final Wash and Acquisition: Wash cells with Permeabilization buffer, then resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Gating Strategy:

    • Gate on single cells using FSC-A vs FSC-H.

    • Gate on lymphocytes using FSC-A vs SSC-A.

    • Gate on live cells (viability dye negative).

    • From the live lymphocyte gate, identify CD4+ cells.

    • From the CD4+ gate, analyze the expression of CD25 and Foxp3 to identify the Treg population (CD4+CD25+Foxp3+).[23]

Conclusion and Future Directions

The ACTH(1-17) fragment represents a fascinating departure from the classical understanding of ACTH. Its primary in vivo roles are not steroidogenic but rather immunomodulatory and neuroprotective, mediated predominantly through the MC1R. The ability of this peptide to suppress pro-inflammatory responses and promote neuronal recovery, without the significant side effects associated with glucocorticoids, makes it and its analogues highly attractive therapeutic candidates. Future research should focus on elucidating the precise downstream signaling pathways in different cell types, optimizing delivery systems to improve pharmacokinetic profiles, and further exploring its therapeutic potential in clinical trials for autoimmune and neurodegenerative disorders.

References

  • Benchchem. An In-Depth Technical Guide to the Biological Functions of the ACTH(4-9) Peptide Fragment. Benchchem.com.
  • Nyakas, C., et al. (1995). The ACTH(4-9) analog ORG 2766 and recovery after brain damage in animal models--a review. Neuroscience & Biobehavioral Reviews. Available at: [Link].

  • Miller, S. D., & Karpus, W. J. (2006). Active induction of experimental allergic encephalomyelitis. Nature Protocols. Available at: [Link].

  • Tsatmali, M., et al. (1999). ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH. Cellular and Molecular Biology. Available at: [Link].

  • Filippenkov, I. B., et al. (2023). Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage. International Journal of Molecular Sciences. Available at: [Link].

  • Isaacson, R. L., & Poplawsky, A. (1993). The influences of fragments and analogs of ACTH/MSH upon recovery from nervous system injury. Behavioural Brain Research. Available at: [Link].

  • Sahoo, B. R., et al. (2024). Polymorphism of Melanocortin Receptor Genes—Association with Inflammatory Traits and Diseases. MDPI. Available at: [Link].

  • Filippenkov, I. B., et al. (2023). Genes That Associated with Action of ACTH-like Peptides with Neuroprotective Potential in Rat Brain Regions with Different Degrees of Ischemic Damage. PubMed. Available at: [Link].

  • Elabscience. Introduction to Treg Cells and Indicator Selection. Elabscience.com. Available at: [Link].

  • Imura, H., et al. (1967). Immunologic Studies of Adrenocorticotropic Hormone (ACTH): Dissociation of Biologic and Immunologic Activities. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link].

  • Strand, F. L., et al. (1993). Non-corticotropic ACTH peptides modulate nerve development and regeneration. Reviews in the Neurosciences. Available at: [Link].

  • Furtado, G. C., & Lira, S. A. (2017). Induction of Passive EAE Using Myelin-Reactive CD4+ T Cells. Springer Protocols. Available at: [Link].

  • Gasson, J. C. (1979). Steroidogenic activity of high molecular weight forms of corticotropin. Biochemistry. Available at: [Link].

  • Wikipedia. Melanocortin 1 receptor. En.wikipedia.org. Available at: [Link].

  • Clinical Gate. (2015). Adrenocorticotropic Hormone. Clinicalgate.com. Available at: [Link].

  • Bonnet-Serrano, F., et al. (2020). Decreased steroidogenic enzymes activity in benign adrenocortical tumors is more pronounced in bilateral lesions as determined by steroid profiling in HPLC-MSMS during ACTH stimulation test. Endocrine Abstracts. Available at: [Link].

  • Bonnet-Serrano, F., et al. (2022). Decreased steroidogenic enzyme activity in benign adrenocortical tumors is more pronounced in bilateral lesions as determined by. Endocrine Connections. Available at: [Link].

  • University of Missouri. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents. Acup.missouri.edu. Available at: [Link].

  • Anaspec. ACTH (1-17) - 1 mg. Anaspec.com. Available at: [Link].

  • Ling, Y., et al. (2020). Pharmacokinetics and Pharmacodynamics of Repository Corticotropin Injection Compared With Synthetic ACTH1‐24 Depot and Methylprednisolone in Healthy Subjects. Clinical Pharmacology in Drug Development. Available at: [Link].

  • Dores, R. M., et al. (2024). Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1-24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation. ResearchGate. Available at: [Link].

  • Ceda, G. P., et al. (1987). The effects of ACTH 1-17 on GH secretion in vitro. Hormone and Metabolic Research. Available at: [Link].

Sources

Technical Monograph: ACTH (1-17) TFA – Receptor Affinity & Pharmacodynamics

[1]

Executive Summary

ACTH (1-17) (Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg) is a synthetic N-terminal fragment of Adrenocorticotropic Hormone (ACTH 1-39).[1] Supplied typically as a Trifluoroacetate (TFA) salt, this peptide retains the core pharmacophore required for melanocortin receptor (MCR) activation but exhibits a distinct potency profile compared to the clinical standard, ACTH (1-24) (Cosyntropin).[1]

While ACTH (1-17) acts as a high-affinity agonist at the Melanocortin-1 Receptor (MC1R) (

Melanocortin-2 Receptor (MC2R)





1

Molecular Profile & Physicochemical Properties[1][2][3]

The peptide is most commonly synthesized as a TFA salt. The presence of trifluoroacetic acid as a counter-ion influences the net weight and solubility, a critical factor for stoichiometric calculations in quantitative binding assays.

PropertySpecification
Sequence H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH
Formula

Molecular Weight (Free Base) 2093.41 g/mol
Solubility Water (up to 1 mg/mL); may require mild sonication or 1% Acetic Acid for higher concentrations.[1]
Counter-Ion Impact TFA salts can be cytotoxic in high-concentration cell assays (

M).[1] Buffer exchange (e.g., to Acetate or HCl) is recommended for sensitive in vivo applications.[1]

Pharmacology: Binding Affinity & Potency[1][2][4]

ACTH (1-17) exhibits a "step-down" affinity profile across the melanocortin family.[1] It is most potent at MC1R (pigmentation/inflammation) and significantly less potent at MC5R (exocrine function).[1]

Comparative Binding Data ( )

The following values represent competitive binding affinities against



Receptor Subtype

(nM)
Functional RoleAgonist Status
hMC1R 0.21 ± 0.03 Pigmentation, Anti-inflammatoryFull Agonist (High Potency)
hMC2R Variable*Adrenal SteroidogenesisAgonist (Reduced Potency vs 1-24)
hMC3R 14.0Energy HomeostasisAgonist
hMC4R 419Appetite RegulationWeak Agonist
hMC5R 4,240Sebaceous Gland FunctionVery Weak / Partial Agonist

Note on MC2R: ACTH (1-17) contains the minimal message sequence for MC2R activation (




1


1

Mechanism of Action: Signaling Pathway

ACTH (1-17) binds to G-protein coupled melanocortin receptors, inducing a conformational change that activates the

123

MC_SignalingLigandThis compoundReceptorMC1R / MC2RLigand->ReceptorBinding (Ki ~0.21 nM)GsGs Protein (Heterotrimer)Receptor->GsActivationACAdenylyl CyclaseGs->ACStimulationcAMPcAMP (Second Messenger)AC->cAMPConversionATPATPATP->ACSubstratePKAProtein Kinase A (PKA)cAMP->PKAActivationCREBCREB PhosphorylationPKA->CREBPhosphorylationResponseBiological Output(Pigmentation / Steroidogenesis)CREB->ResponseGene Transcription

Caption: Canonical Gs-coupled signaling pathway activated by ACTH (1-17) binding to Melanocortin Receptors.[1][4][5][6]

Experimental Protocols

Radioligand Binding Assay (Gold Standard for )

Objective: Determine the affinity of ACTH (1-17) by displacing a radiolabeled standard (e.g.,


Reagents:

  • Buffer: 25 mM HEPES (pH 7.4), 1 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA (protease free).

  • Radioligand:

    
    I-NDP-
    
    
    -MSH (approx. 2000 Ci/mmol).[1]
  • Cells: HEK293 stably expressing hMC1R.

Workflow:

  • Membrane Prep: Harvest cells, lyse in hypotonic buffer, homogenize, and centrifuge (20,000 x g) to isolate membranes. Resuspend in Binding Buffer.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (approx. 5-10 µg protein).[1]

    • 25 µL

      
      I-NDP-
      
      
      -MSH (0.05 nM final).[1]
    • 25 µL this compound (serial dilutions:

      
       to 
      
      
      M).[1]
  • Equilibrium: Incubate for 60-90 minutes at 37°C (or RT depending on receptor internalization rate).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Measure radioactivity in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Use non-linear regression (one-site competition model) to calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1]
Functional cAMP Accumulation Assay

Objective: Verify agonist potency (

Workflow Visualization:

Binding_WorkflowStep1Cell Seeding(HEK293-hMC1R)Step2Starvation(Serum-free media)Step1->Step2Step3StimulationAdd ACTH (1-17) + IBMXStep2->Step3Step4Lysis(0.1M HCl or Detergent)Step3->Step4Step5Detection(TR-FRET / ELISA)Step4->Step5Step6Data Analysis(Sigmoidal Dose-Response)Step5->Step6

Caption: Step-by-step workflow for the functional cAMP accumulation assay.

Critical Note on IBMX: Always include 0.5 mM IBMX (3-isobutyl-1-methylxanthine) in the stimulation buffer to inhibit phosphodiesterases (PDEs), preventing the degradation of the generated cAMP and ensuring a measurable signal.[1]

Application in Drug Development

ACTH (1-17) serves as a valuable probe compound in structure-activity relationship (SAR) studies.[1]

  • Selectivity Tool: Its high affinity for MC1R vs. low affinity for MC3/4/5R makes it useful for dissecting peripheral vs. central melanocortin effects.

  • Stability Reference: Because it lacks the C-terminal tail of ACTH (1-39), it is more susceptible to proteolytic degradation in plasma.[1] In drug design, it represents a "minimum active core" scaffold that is often modified (e.g., N-terminal acetylation, D-amino acid substitution) to create super-potent analogs like Alsactide.[1]

References

  • Schiöth, H. B., et al. (1997). "The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of alpha-MSH." Journal of Endocrinology, 155(1), 73-78.[1] [Link]

  • Tsatmali, M., et al. (1999). "ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH."[1] Cellular and Molecular Biology, 45(7), 1029-34.[1] [Link]

  • Li, J., et al. (2024). "Synthesis and Pharmacological Characterization of ACTH (1-24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocortin-2 Receptor Activation." ResearchGate. [Link][1][6]

Physiological Effects and Pharmacology of ACTH (1-17) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiological, pharmacological, and experimental parameters of ACTH (1-17), specifically focusing on the synthetic analogue Alsactide (


-Ala

, Lys

-ACTH(1-17)-4-amino-n-butylamide), which is the bioactive form primarily utilized in research and clinical diagnostics.[1]

Executive Summary

ACTH (1-17) represents a truncated analogue of the native 39-amino acid Adrenocorticotropic Hormone (ACTH).[1] While the native fragment ACTH(1-17) serves primarily as a biosynthetic intermediate (pro-


-MSH) in the Pro-opiomelanocortin (POMC) processing pathway, the synthetic derivative Alsactide  has been engineered for high potency and stability.[1] This peptide acts as a potent agonist at the Melanocortin-2 Receptor (MC2R), driving steroidogenesis with a distinct pharmacokinetic profile that makes it a valuable tool for assessing the Hypothalamic-Pituitary-Adrenal (HPA) axis.[1]

Structural Biology and Biochemistry

Sequence and Modifications

The native ACTH(1-39) sequence contains a "message" region (residues 1-10) responsible for receptor activation and an "address" region (residues 11-24) responsible for high-affinity binding.[1] The 1-17 fragment retains the core activation sequence but lacks the full basic tail (residues 15-18: Lys-Lys-Arg-Arg) required for optimal MC2R interaction in its native form.[1]

To overcome the reduced potency of the native 1-17 fragment, the synthetic analogue Alsactide incorporates specific chemical modifications:

  • 
    -Alanine at Position 1:  Replaces Serine.[1][2] Resists aminopeptidase degradation, significantly extending plasma half-life.[1]
    
  • Lysine at Position 17: Replaces Arginine.[2] Enhances electrostatic interaction with the receptor.

  • C-terminal 4-amino-n-butylamide: Protects against carboxypeptidase activity and stabilizes the C-terminus.[1]

Table 1: Structural Comparison of ACTH Peptides

PeptideSequence / ModificationKey Characteristics
Native ACTH (1-39) SYSMEHFRWG KPVGKKRRPV...[1]Full physiological hormone; rapid proteolysis.
Tetracosactide (1-24) Residues 1-24 (Cosyntropin)Full biological potency; standard diagnostic agent.[1]
Native ACTH (1-17) Residues 1-17 (Intermediate)Low potency at MC2R; precursor to

-MSH.[1]
Alsactide (Synthetic 1-17) [

-Ala

, Lys

]-ACTH(1-17)-butylamide
High potency ; extended half-life; specific chronobiological profile.[1]
Biosynthetic Context

In the native POMC pathway, ACTH(1-39) is cleaved by Prohormone Convertase 2 (PC2) to yield ACTH(1-17) and CLIP (18-39).[1] ACTH(1-17) is subsequently amidated to form


-MSH.[1] Thus, in a strict physiological context, native ACTH(1-17) is a transient intermediate.

Mechanism of Action

Receptor Signal Transduction

Alsactide functions as a full agonist at the Melanocortin-2 Receptor (MC2R) , a G-protein coupled receptor (GPCR) exclusively expressed in the adrenal cortex.[1]

  • Binding: The peptide binds MC2R, requiring the Melanocortin Receptor Accessory Protein (MRAP) for surface expression and ligand sensitivity.[3]

  • Activation: Induces conformational change in

    
    .
    
  • Signaling Cascade: Activates Adenylyl Cyclase (AC), elevating cAMP levels.[4]

  • Effector Pathway: cAMP activates Protein Kinase A (PKA), which phosphorylates CREB and increases the expression of Steroidogenic Acute Regulatory protein (StAR).

  • Output: StAR facilitates cholesterol transport into mitochondria, the rate-limiting step in cortisol biosynthesis.

MC2R_Signaling ACTH ACTH (1-17) / Alsactide MC2R MC2R / MRAP Complex (Adrenal Membrane) ACTH->MC2R Ligand Binding Gs Gs Protein Activation MC2R->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Allosteric Activation StAR StAR Protein Expression (Rate Limiting Step) PKA->StAR Phosphorylation/Transcription Mito Mitochondrial Cholesterol Influx StAR->Mito Transport Cortisol Cortisol / Corticosterone Secretion Mito->Cortisol Enzymatic Conversion

Figure 1: Signal transduction pathway of ACTH (1-17) via the MC2R receptor leading to steroidogenesis.[1][5]

Physiological Effects[4][6][7][8][9][10][11]

Adrenocortical Stimulation

The primary effect of Alsactide is the rapid stimulation of glucocorticoid secretion.

  • Glucocorticoids: Induces peak cortisol levels within 30-60 minutes post-injection.[1] The magnitude of response is comparable to ACTH(1-24) but with a shorter duration of action in some formulations, allowing for precise "pulse" stimulation.

  • Mineralocorticoids: Stimulates aldosterone secretion, though this effect is secondary to the Renin-Angiotensin-Aldosterone system (RAAS).[1]

  • Androgens: Increases adrenal androgen (DHEA, Androstenedione) secretion.

Extra-Adrenal Effects

Unlike ACTH(1-39), the 1-17 fragment exhibits specific extra-adrenal activities due to its structural overlap with


-MSH (residues 1-13).[1]
  • Growth Hormone (GH) Secretion: Clinical studies indicate that Alsactide (100 µg) can stimulate pituitary GH release in humans, a property not typically seen with standard ACTH(1-24) tests.[1]

  • Cardiovascular: Positive inotropic effects have been documented, likely mediated by secondary catecholamine release or direct myocardial MC receptor activation.

  • Chronobiology: Alsactide has been characterized as a "chronizer," capable of resetting circadian rhythms of the HPA axis when administered at specific times (e.g., upon awakening).

Experimental Protocols

In Vivo Stimulation Test (Human/Primate)

This protocol validates adrenal reserve using Alsactide. It is used to diagnose secondary adrenal insufficiency.

Reagents:

  • Alsactide (Synchrodyn 1-17), lyophilized.[1]

  • Sterile saline (0.9% NaCl).

Workflow:

  • Preparation: Reconstitute 100 µg of Alsactide in 1 mL sterile saline.

  • Baseline (T0): Draw venous blood for serum cortisol and plasma ACTH.

  • Administration: Inject 100 µg Alsactide as an intravenous (IV) bolus.

  • Sampling: Draw blood at T+30 min and T+60 min.

  • Analysis: Measure serum cortisol via Immunoassay.

Interpretation:

  • Normal Response: Peak cortisol > 18-20 µg/dL (500-550 nmol/L).[1]

  • Insufficiency:[1] Failure to reach peak threshold indicates compromised adrenal function.

In Vitro Bioassay (Y-1 Adrenal Cells)

Used to determine the bioactivity (EC50) of ACTH(1-17) analogues.[1]

InVitro_Protocol Step1 Cell Culture (Y-1 Murine Adrenal Cells) Step2 Starvation (Serum-free medium, 2h) Step1->Step2 Step3 Treatment (ACTH 1-17: 10^-12 to 10^-6 M) Step2->Step3 Step4 Incubation (37°C, 2 hours) Step3->Step4 Step5 Supernatant Collection Step4->Step5 Step6 Fluorometric/ELISA Corticosterone Assay Step5->Step6

Figure 2: Workflow for in vitro assessment of ACTH (1-17) steroidogenic potency.

Protocol Steps:

  • Seeding: Plate Y-1 cells at

    
     cells/well in 24-well plates.
    
  • Equilibration: Incubate for 24h in Ham's F-10 medium + 15% horse serum.

  • Challenge: Replace medium with serum-free buffer containing increasing concentrations of ACTH(1-17).

  • Control: Include ACTH(1-24) as a positive control standard.

  • Measurement: Assay supernatant for corticosterone. Plot dose-response curve to calculate EC50.

References

  • Structure and Processing of POMC: Adrenocorticotropic Hormone and Related Peptides.[6][7] Clinical Gate.

  • MC2R Specificity: Synthesis and Pharmacological Characterization of ACTH (1-24) and C-Terminal Truncated Analogues. ResearchGate.

  • Alsactide Pharmacology: ACTH 1-17 and pituitary-adrenal function in human.[1][8] PubMed.[9][10]

  • Growth Hormone Effects: ACTH 1-17 stimulates GH pituitary secretion in humans.[1] PubMed.[9][10]

  • Cardiovascular Effects: Positive inotropic effects of an ACTH analogue (ACTH 1-17) on myocardial performance. PubMed.[9][10]

  • Chronobiology: Alsactide: ACTH-agonist for use in microdoses in brain-adrenal and other feedsidewards.[1] PubMed.[9][10]

Sources

ACTH and its Bioactive Fragments: From Corticotropic Core to Nootropic Neuropeptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adrenocorticotropic hormone (ACTH) is often reduced to its endocrine function: the stimulation of cortisol via the adrenal cortex. However, the 39-amino acid peptide belongs to a complex "pro-hormone" matrix—Pro-opiomelanocortin (POMC)—containing sequences with distinct biological activities.[1] This guide dissects the structure-activity relationships (SAR) of ACTH, tracing the divergence between its steroidogenic N-terminus (1–24) and its neurotropic core (4–10) .[1] We analyze the historical isolation of these fragments, the development of synthetic analogs like Semax, and provide rigorous protocols for handling these labile peptides in a research setting.

The Pro-opiomelanocortin (POMC) Matrix

ACTH does not exist in isolation; it is a cleavage product of the POMC precursor (241 amino acids). Understanding ACTH requires mapping its location within this matrix, where tissue-specific enzymes (Prohormone Convertases, PCs) dictate the final peptide yield.[1]

In the anterior pituitary (corticotrophs), PC1/3 cleaves POMC to yield ACTH (1–39).[1] In the intermediate pituitary (melanotrophs) and neurons of the arcuate nucleus, PC2 further processes ACTH into


-Melanocyte Stimulating Hormone (

-MSH) and CLIP (Corticotropin-like Intermediate Peptide).[1]
Visualization: POMC Processing Pathways

The following diagram illustrates the enzymatic cleavage that generates ACTH and its subsequent fragments.

POMC_Processing POMC POMC Precursor ACTH ACTH (1-39) (Steroidogenic) POMC->ACTH PC1/3 (Anterior Pituitary) BetaLPH Beta-LPH POMC->BetaLPH AlphaMSH Alpha-MSH (1-13) (Melanotropic) ACTH->AlphaMSH PC2 (Intermediate Lobe/Brain) CLIP CLIP (18-39) ACTH->CLIP ACTH4_10 ACTH (4-10) (Nootropic Core) AlphaMSH->ACTH4_10 Enzymatic Degradation (Hypothetical Active Core)

Figure 1: Differential processing of POMC yields peptides with distinct receptor affinities.[1] ACTH (1-39) is the precursor to the neurotropic


-MSH.[1]

The Steroidogenic Core: ACTH (1–24)

Discovery and Synthesis

The full structure of ACTH (39 residues) was determined by Bell et al. in 1954.[2] However, it was quickly recognized that the C-terminal tail (residues 25–39) varied between species and was immunogenic but biologically inert regarding cortisol secretion.[1]

The active center was identified in the highly conserved N-terminal region. In 1961, Kappeler and Schwyzer achieved a landmark chemical synthesis of ACTH (1–24) (Tetracosactide/Synacthen).[1]

  • Mechanism: ACTH (1–24) contains the "message" sequence required to bind and activate the Melanocortin-2 Receptor (MC2R) in the adrenal cortex.

  • Clinical Status: It remains the gold standard for diagnosing adrenal insufficiency (Synacthen Test) because it retains full steroidogenic potency without the immunogenic baggage of the C-terminus.

The Neurotropic Divergence: The "de Wied" Hypothesis

In the 1960s, Dutch pharmacologist David de Wied observed that ACTH influenced avoidance behavior in rats independent of the adrenal glands. He found that adrenalectomized rats treated with ACTH still showed improved memory consolidation.

This led to the isolation of the "Behavioral Active Core" : residues 4–10 (Met-Glu-His-Phe-Arg-Trp-Gly) .[1]

The Critical Distinction
  • ACTH 1–24: Binds MC2R (Adrenal).[1][2] Triggers Cortisol.

  • ACTH 4–10: Does NOT bind MC2R. Does NOT trigger Cortisol. It binds centrally located receptors (MC3R/MC4R), influencing attention, memory, and anxiety.[1]

This discovery birthed the field of "Neuropeptides"—short chains acting as neurotransmitters/modulators rather than classic hormones.

Synthetic Evolution: Semax and Stability

Native ACTH (4–10) has a half-life of minutes in vivo due to rapid enzymatic degradation.[1] To create a viable therapeutic, the sequence required stabilization.

Semax (Met-Glu-His-Phe-Pro-Gly-Pro) is a heptapeptide analog of ACTH (4–10).[1]

  • Modification: The C-terminal sequence was altered, and a Pro-Gly-Pro (PGP) tripeptide was added.[1]

  • Causality: PGP prevents C-terminal degradation by peptidases.[1]

  • Mechanism: Unlike the parent ACTH, Semax elevates Brain-Derived Neurotrophic Factor (BDNF) and activates TrkB receptors in the hippocampus, promoting neurogenesis and neuroprotection.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Full ACTH (1-39) Full Hormone Target: MC2R + CNS Syn ACTH (1-24) Synacthen Target: MC2R (Adrenal) Full->Syn Truncation (Remove 25-39) Frag ACTH (4-10) Met-Glu-His-Phe-Arg-Trp-Gly Target: MC3R/MC4R (CNS) Syn->Frag Isolation of Active Core Semax Semax ACTH(4-7) + Pro-Gly-Pro Target: BDNF/TrkB + MC Receptors Frag->Semax Stabilization (+PGP)

Figure 2: Evolution from the parent hormone to targeted synthetic analogs.[1]

Technical Guide: Handling and Protocols

ACTH and its fragments are notoriously unstable in biological matrices and susceptible to adsorption on laboratory surfaces. The following protocols ensure data integrity.

A. Lyophilized Peptide Handling
  • Hygroscopic Nature: ACTH fragments are hygroscopic.

  • Protocol:

    • Store lyophilized powder at -20°C or lower.

    • Equilibration: Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water, hydrolyzing the peptide.

    • Solubilization: Dissolve in sterile water or dilute acetic acid (0.1%). Avoid phosphate buffers initially if high concentrations (>1 mg/mL) are needed, as they can precipitate certain peptide salts.[1]

B. Biological Sample Collection (Plasma ACTH)

Standard clinical handling is often insufficient for research-grade quantification.[1]

  • The Problem: Proteolytic enzymes in blood degrade ACTH (1–39) within minutes at room temperature.

  • The Research Standard Protocol:

    • Collection: Draw blood into pre-chilled EDTA tubes (Lavender top). EDTA chelates divalent cations required by metalloproteases.

    • Inhibitor: Add Aprotinin (500 KIU/mL) immediately.[1]

    • Processing: Centrifuge at 4°C within 15 minutes of collection.

    • Storage: Separate plasma and freeze immediately at -80°C.

    • Materials: Use polypropylene tubes. ACTH binds avidly to glass surfaces (silicates), leading to falsely low recovery.[1]

Visualization: Sample Handling Workflow

Protocol_Workflow Step1 Blood Draw (Pre-chilled EDTA) Step2 Add Aprotinin (Protease Inhibitor) Step1->Step2 Step3 Centrifuge (4°C, 15 min) Step2->Step3 Step4 Transfer Plasma (Polypropylene Only) Step3->Step4 Step5 Freeze (-80°C) Step4->Step5

Figure 3: Critical steps to prevent proteolysis and surface adsorption of ACTH samples.

Comparative Data: Fragment Properties

The following table summarizes the physicochemical and biological properties of key ACTH fragments.

FragmentSequence LengthPrimary TargetBiological EffectHalf-Life (approx)
ACTH (1–39) 39 AAMC2R (Adrenal)Cortisol Release10–15 min (IV)
ACTH (1–24) 24 AAMC2R (Adrenal)Cortisol Release~20 min (IV)

-MSH (1–13)
13 AAMC1R, MC3R, MC4RPigmentation, Anti-inflammatory< 5 min
ACTH (4–10) 7 AAMC3R, MC4RAttention, Memory (No Cortisol)< 2 min
Semax 7 AA (Modified)TrkB / BDNFNeuroprotection, Nootropic~12–24 hrs (Intranasal)

References

  • Bell, P. H. (1954).

    
    -corticotropin.[1] Journal of the American Chemical Society. Link
    
  • Kappeler, H., & Schwyzer, R. (1961). Die Synthese eines Tetracosapeptides mit der hohen biologischen Aktivität des Adrenocorticotropen Hormons.[1] Helvetica Chimica Acta. Link

  • de Wied, D. (1969). Effects of peptide hormones on behavior. Frontiers in Neuroendocrinology. Link

  • Grivennikov, I. A., et al. (2006). Semax, a synthetic regulatory peptide: Mechanism of action and clinical application. Russian Journal of Bioorganic Chemistry. Link

  • Bachem. Handling and Storage Guidelines for Peptides. Bachem Technical Guides. Link

  • Casals, G., et al. (2025). Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions.[3] Biochemia Medica. Link[1]

Sources

Methodological & Application

Using ACTH (1-17) TFA in Primary Adrenal Cell Cultures: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides a detailed guide for the application of ACTH (1-17) TFA, a potent peptide fragment of Adrenocorticotropic Hormone, in primary adrenal cell cultures. It is designed for researchers, scientists, and drug development professionals investigating adrenal steroidogenesis and the hypothalamic-pituitary-adrenal (HPA) axis.

Introduction: Understanding this compound

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland and is a central regulator of the stress response.[1] Its primary function is to stimulate the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[1][2] The biological activity of the full-length ACTH molecule resides primarily in its N-terminal region.[3]

ACTH (1-17) is a truncated N-terminal fragment of ACTH.[4] While full-length ACTH (1-39) and the clinically used synthetic analogue ACTH (1-24) are agonists at all five melanocortin receptors (MCRs), shorter fragments exhibit different receptor binding profiles.[5] ACTH (1-17) is a particularly potent agonist of the melanocortin 1 receptor (MC1R), with a binding affinity (Ki) of approximately 0.21 nM.[4][6] Crucially for adrenal research, it also retains the ability to stimulate steroidogenesis, making it a valuable tool for studying the minimal structural requirements for MC2R activation and subsequent cortisol production.[5][7]

This guide focuses on the trifluoroacetate (TFA) salt form of the peptide, which is common for synthetic peptides and requires proper handling and reconstitution for optimal experimental outcomes.

Mechanism of Action: The Steroidogenic Pathway

ACTH initiates steroid production by binding to its specific receptor on the surface of adrenocortical cells, the melanocortin 2 receptor (MC2R).[8][9][10] Unlike other MCRs, the MC2R requires the presence of a crucial accessory protein, the MC2R accessory protein (MRAP), for proper trafficking to the cell membrane and for ligand binding and signaling.[11][12]

The binding of ACTH to the MC2R-MRAP complex triggers a conformational change that activates a coupled Gs-protein.[1][3] This initiates a well-defined intracellular signaling cascade:

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[8][9][13]

  • PKA Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).[3][8][9]

  • Phosphorylation Cascade: PKA phosphorylates numerous downstream targets, including transcription factors and enzymes critical for steroidogenesis.[8][9]

  • Steroidogenesis: This cascade culminates in both acute and chronic responses. The acute response involves the mobilization of cholesterol to the inner mitochondrial membrane, a rate-limiting step mediated by the Steroidogenic Acute Regulatory (StAR) protein.[8][9] The chronic response involves the increased transcription of genes encoding steroidogenic enzymes like P450scc (CYP11A1), which converts cholesterol to pregnenolone, the precursor for all steroid hormones.[1][3]

Signaling Pathway Diagram

ACTH_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion ACTH ACTH (1-17) MC2R_MRAP MC2R / MRAP Complex ACTH->MC2R_MRAP Binds Gs Gs Protein MC2R_MRAP->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates StAR StAR Protein (Activation) PKA->StAR Phosphorylates Cholesterol Cholesterol StAR->Cholesterol Transports Pregnenolone Pregnenolone Cholesterol->Pregnenolone catalyzed by P450scc Cortisol Cortisol (Secreted) Pregnenolone->Cortisol Further Enzymatic Steps P450scc P450scc

Caption: ACTH (1-17) signaling cascade in adrenal cells.

Application & Experimental Protocols

This section provides a comprehensive protocol for preparing this compound and using it to stimulate primary adrenal cell cultures.

Materials and Reagents
  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water or sterile PBS (pH 7.2)

  • Primary adrenal cells (e.g., from rat, mouse, or human)[14][15][16]

  • Culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., FBS, horse serum)[14]

  • Serum-free culture medium

  • Collagenase II or other appropriate enzymes for tissue digestion[14]

  • Sterile culture plates (e.g., 24-well or 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

  • Assay kit for endpoint analysis (e.g., Cortisol ELISA kit)

Preparation of this compound Stock Solution

Proper reconstitution and storage of the peptide are critical for maintaining its bioactivity.

  • Pre-Handling: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Lyophilized peptides can be volatile.[17]

  • Reconstitution Solvent: Reconstitute the peptide in a solvent appropriate for your experimental system. Sterile water is a common choice.[6] For a 1 mM stock solution of a peptide with a molecular weight of ~2207 g/mol (including TFA salt), dissolve 2.2 mg in 1 mL of sterile water.

    • Rationale: Using sterile water or buffer minimizes contamination and maintains physiological pH. The concentration of the stock solution should be high enough to allow for subsequent dilutions without adding a large volume of the stock solvent to the cells.

  • Solubilization: Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting & Storage:

    • Short-term (1-2 days): Store the reconstituted solution at 4°C.[18]

    • Long-term: For storage longer than a few days, it is highly recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17]

Primary Adrenal Cell Culture Protocol

This is a generalized protocol; specific cell yields and viability will depend on the source (species, age) and isolation procedure. Protocols for isolating adrenal cells from mice and rats are well-established.[14][15][19]

  • Isolation: Isolate adrenal glands using sterile techniques. The cortex can be separated from the medulla.[15]

  • Digestion: Mince the adrenal tissue and digest with an enzymatic solution, such as Collagenase II, to obtain a single-cell suspension.[14]

  • Seeding: After washing and counting, seed the cells onto culture plates at a desired density. Allow cells to adhere and recover overnight in a complete growth medium at 37°C and 5% CO2.[14]

  • Serum Starvation (Optional but Recommended): The day after seeding, wash the cells with serum-free medium and then incubate them in serum-free or low-serum medium for 4-24 hours.

    • Rationale: Serum contains growth factors and hormones that can elevate basal steroidogenesis. Starvation synchronizes the cells and reduces this background noise, leading to a clearer, more robust response to ACTH stimulation.

Stimulation Protocol
  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare a series of dilutions in serum-free medium to achieve the final desired concentrations (e.g., 0.01 nM to 100 nM).

  • Controls: Always include the following controls:

    • Negative (Vehicle) Control: Cells treated with serum-free medium containing the same amount of solvent used to dilute the peptide. This accounts for any effect of the solvent itself.

    • Positive Control: Cells treated with a known concentration of full-length ACTH (1-39) or ACTH (1-24), which are well-characterized potent stimulators of MC2R.[20]

  • Treatment: Remove the starvation medium from the cells. Add the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the cells for a defined period. For acute steroid release, incubation times of 2-6 hours are common.[11][21] For studies on gene expression, longer time points (e.g., 24 hours) may be necessary.[22]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted steroids. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -20°C or -80°C until analysis.

Experimental Workflow Diagram

Workflow A 1. Isolate & Culture Primary Adrenal Cells B 2. Seed Cells in Plates (Allow Adherence) A->B C 3. Serum Starve Cells (4-24 hours) B->C E 5. Treat Cells (Incubate 2-6 hours) C->E D 4. Prepare ACTH (1-17) Dilutions & Controls (Vehicle, ACTH 1-24) D->E F 6. Collect Supernatant E->F G 7. Analyze Steroid Levels (e.g., Cortisol ELISA) F->G H 8. Data Analysis (Dose-Response Curve) G->H

Caption: Workflow for stimulating primary adrenal cells.

Endpoint Analysis & Expected Results

The primary endpoint for this assay is the quantification of glucocorticoids (cortisol in humans, corticosterone in rodents) secreted into the culture medium.[23]

Quantification Methods
  • ELISA/Immunoassay: Commercially available ELISA kits are a common, sensitive, and relatively high-throughput method for quantifying specific steroids like cortisol.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers higher specificity and the ability to measure multiple steroids simultaneously, but requires specialized equipment.[24]

Expected Results & Data Presentation

ACTH (1-17) is expected to induce a dose-dependent increase in cortisol/corticosterone secretion. The results should be plotted as steroid concentration versus the log of the ACTH (1-17) concentration to generate a sigmoidal dose-response curve, from which parameters like EC50 (the concentration that elicits a half-maximal response) can be calculated.

ParameterThis compoundACTH (1-24) (Positive Control)Vehicle (Negative Control)
Typical Concentration Range 0.01 nM - 100 nM0.01 nM - 10 nMN/A
Expected EC50 Nanomolar rangeSub-nanomolar rangeNo response
Maximal Response Potent stimulationPotent stimulationBasal secretion
Primary Receptor Target MC1R, MC2RMC1-5RN/A

Note: Absolute EC50 values and the magnitude of the response can vary significantly based on cell type (species), cell health, passage number, and specific assay conditions. Studies have shown that while ACTH (1-17) is a potent stimulator, longer fragments like ACTH (1-24) may be more potent at the MC2R.[5][20]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Basal Secretion in Vehicle Control Insufficient serum starvation.Increase starvation time (up to 24 hours). Ensure medium is completely serum-free.
Cell stress or death.Check cell viability (e.g., with Trypan Blue). Optimize isolation and culture conditions.
No Response or Weak Response to ACTH (1-17) Degraded or inactive peptide.Use a fresh aliquot. Confirm proper reconstitution and storage (-80°C).
Low MC2R/MRAP expression.Primary cells can lose receptor expression over time in culture. Use cells at an early passage.
Incorrect assay procedure.Verify all steps of the stimulation and quantification protocol. Run positive control (ACTH 1-24) to confirm cell responsiveness.
High Well-to-Well Variability Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Mix gently before plating.
Pipetting errors.Use calibrated pipettes. Be precise when adding peptide dilutions and collecting supernatant.

References

  • National Institutes of Health (NIH). Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane. Available from: [Link]

  • Stocco, D. M., Zhao, A. H., Tu, L. N., & Clark, B. J. (2016). Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes. Frontiers in Endocrinology, 7, 24. Available from: [Link]

  • Stocco, D. M., Zhao, A. H., Tu, L. N., & Clark, B. J. (2016). Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes. PMC, Available from: [Link]

  • Papadopoulou-Marketou, N., Kanczkowski, W., & Bornstein, S. R. (2020). ACTH Action on the Adrenals. In Endotext. MDText.com, Inc. Available from: [Link]

  • Allen, M. J. & Sharma, S. (2023). Physiology, Adrenocorticotropic Hormone (ACTH). In StatPearls. StatPearls Publishing. Available from: [Link]

  • JoVE. (2018). Primary Culture of Rat Adrenocortical Cells and Assays of Steroidogenic Functions. Journal of Visualized Experiments. Available from: [Link]

  • Yang, Y., et al. (2010). Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling. Peptides, 31(8), 1475-1481. Available from: [Link]

  • Papadopoulou-Marketou, N., Kanczkowski, W., & Bornstein, S. R. (2020). ACTH Action on the Adrenals. Endotext. Available from: [Link]

  • ResearchGate. A schematic overview of ACTH/ACTHR signaling in mouse adrenal and... Available from: [Link]

  • Dores, R. M., et al. (2016). Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids. Endocrinology, 157(11), 4339-4352. Available from: [Link]

  • Wikipedia. ACTH receptor. Available from: [Link]

  • Steenblock, C., et al. (2021). Isolation and in vitro cultivation of adrenal cells from mice. STAR Protocols, 2(4), 100999. Available from: [Link]

  • Steenblock, C., et al. (2021). Isolation and in vitro cultivation of adrenal cells from mice. PubMed. Available from: [Link]

  • Sirianni, R., et al. (2021). Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex. The Journal of Steroid Biochemistry and Molecular Biology, 209, 105849. Available from: [Link]

  • Sirianni, R., et al. (2021). Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex. ResearchGate. Available from: [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines. Available from: [Link]

  • Eurogentec. Product Information Sheet. Available from: [Link]

  • Ceda, G. P., et al. (1987). The effects of ACTH 1-17 on GH secretion in vitro. Hormone and Metabolic Research, 19(8), 361-363. Available from: [Link]

  • ResearchGate. Cortisol production and ACTH detection in cell culture medium. Available from: [Link]

  • Baugh, A. T., & Gabor, C. R. (2021). Why not both? A case study in measuring cortisol and corticosterone. General and Comparative Endocrinology, 312, 113870. Available from: [Link]

  • Wikipedia. Adrenocorticotropic hormone. Available from: [Link]

  • ResearchGate. (2024). Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1-24) and C-Terminal Truncated Analogues... Available from: [Link]

  • Lotfi, C. F. P., & Armelin, H. A. (2016). Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland. Frontiers in Endocrinology, 7, 131. Available from: [Link]

  • Boscaro, M., et al. (1984). ACTH 1-17 and pituitary-adrenal function in human. Ricerca in Clinica e in Laboratorio, 14(2), 159-165. Available from: [Link]

  • Abbiotec. ACTH [1-4] Peptide. Available from: [Link]

  • Montero-Melendez, T., et al. (2020). Distinct binding and signaling activity of Acthar Gel compared to other melanocortin receptor agonists. Frontiers in Endocrinology, 11, 597192. Available from: [Link]

  • Gallo-Payet, N. (2017). Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology. Frontiers in Endocrinology, 8, 137. Available from: [Link]

  • Semantic Scholar. Mechanism of ACTH action. Available from: [Link]

  • YouTube. Adrenocorticotropic Hormone (ACTH) | Adrenal Gland. Available from: [Link]

  • Kim, H., & Lee, S. (2022). Clinical and Technical Aspects in Free Cortisol Measurement. Endocrinology and Metabolism, 37(4), 547-558. Available from: [Link]

Sources

Application Notes and Protocols for the Preparation of ACTH (1-17) TFA Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step in Reliable ACTH (1-17) Research

Adrenocorticotropic hormone (1-17), often abbreviated as ACTH (1-17), is the N-terminal fragment of the full-length ACTH peptide. It is a potent agonist of the human melanocortin 1 (MC1) receptor and is a subject of significant interest in cellular signaling and hormonal research.[1][2] The integrity and reproducibility of any experimental data derived from in vitro or in vivo studies involving ACTH (1-17) are fundamentally dependent on the accurate and consistent preparation of stock solutions.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, reconstitution, and storage of lyophilized ACTH (1-17) trifluoroacetate (TFA) salt. As a peptide supplied in lyophilized form, often with residual TFA from the purification process, careful consideration of its physicochemical properties is paramount to achieving reliable and reproducible results.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a self-validating protocol that promotes experimental success.

Understanding Your Peptide: Physicochemical Properties of ACTH (1-17)

A thorough understanding of the peptide's characteristics is essential for its proper handling. ACTH (1-17) is a 17-amino acid peptide with the sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH .[1][5][6][7]

PropertyValueScientific Rationale & Implication
Amino Acid Sequence SYSMEHFRWGKPVGKKRThe sequence dictates the peptide's polarity, charge, and potential for secondary structure formation. The presence of Tyr and Trp allows for UV spectrophotometric quantification.
Molecular Weight (Free Peptide) ~2093.5 g/mol Crucial for accurate molar concentration calculations.[1][7][8]
Supplied Form Lyophilized powder as a TFA saltTFA is a remnant of the HPLC purification process and contributes to the total weight.[3][6] The net peptide content must be considered for accurate concentration calculations.
Net Charge at Neutral pH (pH 7) Highly Positive (Basic Peptide)The presence of multiple basic residues (Lysine, Arginine, Histidine) results in a significant net positive charge, influencing its solubility.
Hygroscopicity HighLyophilized peptides readily absorb moisture from the atmosphere, which can lead to degradation and inaccurate weighing.[9]
Calculating the Net Charge of ACTH (1-17): The Key to Solubility

The net charge of a peptide at a given pH is determined by the ionization state of its N-terminus, C-terminus, and the side chains of its constituent amino acids.[10][11][12] This property is a primary determinant of a peptide's solubility in aqueous solutions.

Ionizable GrouppKaCharge at pH 5Charge at pH 7
N-terminus (Ser)~9.15+1+1
Glu (E)~4.25-0.85-1
His (H)~6.00+0.91+0.09
Arg (R) x 2~12.48+2+2
Lys (K) x 3~10.53+3+3
C-terminus (Arg)~2.17-1-1
Total Net Charge ~+5.06 ~+4.09

As indicated in the table, ACTH (1-17) carries a significant positive net charge at both acidic and neutral pH, classifying it as a basic peptide . This is a critical piece of information for selecting an appropriate solvent.

Experimental Protocols: From Lyophilized Powder to Usable Stock Solution

This section provides detailed, step-by-step methodologies for the preparation of ACTH (1-17) TFA stock solutions.

Diagram: Workflow for ACTH (1-17) Stock Solution Preparation

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_quantification Quantification cluster_storage Storage P1 Equilibrate vial to room temperature in a desiccator P2 Calculate required solvent volume for target concentration P1->P2 R1 Add chosen solvent to the vial P2->R1 R2 Gently swirl or vortex to dissolve R1->R2 R3 Visually inspect for complete dissolution R2->R3 Q1 Measure absorbance at 280 nm R3->Q1 Q2 Calculate accurate concentration Q1->Q2 S1 Aliquot into single-use vials Q2->S1 S2 Store at -20°C or -80°C S1->S2

Caption: Workflow for preparing ACTH (1-17) stock solution.

Materials and Equipment
  • Lyophilized this compound salt

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • 0.1% Acetic acid in sterile water (optional)

  • Dimethyl sulfoxide (DMSO), anhydrous (for hydrophobic peptides, use with caution)

  • Calibrated pipettes and sterile, low-protein binding pipette tips

  • Sterile, low-protein binding microcentrifuge tubes (e.g., polypropylene)

  • Vortex mixer

  • Benchtop centrifuge

  • UV-Vis spectrophotometer and quartz cuvettes

  • Desiccator

Protocol 1: Reconstitution of Lyophilized ACTH (1-17)

This protocol is designed to ensure the complete and gentle dissolution of the peptide while minimizing degradation.

  • Equilibrate the Peptide Vial: Before opening, allow the vial of lyophilized ACTH (1-17) to equilibrate to room temperature in a desiccator for at least 30 minutes.[9][12] This critical step prevents the condensation of atmospheric moisture onto the hygroscopic peptide, which can compromise its stability and introduce errors in weighing.[9][13]

  • Calculate the Required Solvent Volume: Determine the volume of solvent needed to achieve your desired stock concentration. Remember to account for the net peptide content if this information is provided by the manufacturer. For example, if you have 1 mg of lyophilized product with a net peptide content of 80%, you have 0.8 mg of actual peptide. To make a 1 mg/mL stock solution, you would dissolve the entire vial content in 0.8 mL of solvent.

  • Solvent Selection: Based on the basic nature of ACTH (1-17), the recommended starting solvent is sterile, high-purity water . If solubility is limited, a 0.1% solution of acetic acid in sterile water can be used to further protonate the basic residues and enhance solubility.[10][11][14] For highly concentrated solutions or if aggregation is observed, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[14]

    G Start Start with sterile water Is_Soluble Is the peptide completely soluble? Start->Is_Soluble Use_Water Use sterile water as the solvent Is_Soluble->Use_Water Yes Try_Acid Try 0.1% acetic acid Is_Soluble->Try_Acid No Is_Soluble_Acid Is the peptide completely soluble? Try_Acid->Is_Soluble_Acid Use_Acid Use 0.1% acetic acid as the solvent Is_Soluble_Acid->Use_Acid Yes Use_DMSO Consider initial dissolution in a small amount of DMSO, followed by aqueous dilution Is_Soluble_Acid->Use_DMSO No

    Caption: Decision tree for solvent selection.

  • Reconstitution: Add the calculated volume of the chosen solvent to the vial containing the lyophilized peptide. Cap the vial tightly and gently swirl or vortex to dissolve the peptide completely.[5] Avoid vigorous shaking to prevent potential aggregation.[5] A brief sonication in a water bath can aid in dissolving stubborn particles.[9][15]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates are present, centrifuge the vial at a low speed (e.g., 2000 x g for 1-2 minutes) and carefully transfer the supernatant to a new sterile tube.

Protocol 2: Accurate Determination of Stock Solution Concentration

Relying solely on the weight of the lyophilized peptide to calculate concentration is often inaccurate due to the presence of residual water and TFA salts. For peptides containing chromophoric amino acids like Tryptophan (Trp) and Tyrosine (Tyr), UV-Vis spectrophotometry is a reliable method for concentration determination. ACTH (1-17) contains one Trp and one Tyr residue.

  • Prepare a Dilution: Prepare a dilution of your stock solution in the same solvent used for reconstitution to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure Absorbance: Measure the absorbance of the diluted solution at 280 nm in a quartz cuvette. Use the reconstitution solvent as a blank.

  • Calculate Concentration: Use the Beer-Lambert law to calculate the molar concentration of your stock solution:

    Concentration (M) = (A₂₈₀ × Dilution Factor) / (ε₂₈₀)

    Where:

    • A₂₈₀ is the absorbance at 280 nm.

    • Dilution Factor is the factor by which you diluted your stock solution.

    • ε₂₈₀ is the molar extinction coefficient of ACTH (1-17) at 280 nm. The theoretical molar extinction coefficient for ACTH (1-17) can be calculated based on its Trp and Tyr content:

      • ε(Trp) = 5500 M⁻¹cm⁻¹

      • ε(Tyr) = 1490 M⁻¹cm⁻¹

      • ε₂₈₀ (ACTH 1-17) = 5500 + 1490 = 6990 M⁻¹cm⁻¹

    To convert the concentration to mg/mL:

    Concentration (mg/mL) = Concentration (M) × Molecular Weight ( g/mol )

Storage and Stability: Preserving the Integrity of Your Peptide

The long-term stability of ACTH (1-17) is best maintained in its lyophilized state. Once in solution, its stability decreases.[8][9][10]

  • Lyophilized Peptide: Store at -20°C or colder in a tightly sealed container with a desiccant.[9][12] Under these conditions, the peptide can be stable for years.

  • Stock Solutions: Aliquot the stock solution into single-use, low-protein binding tubes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[10][12] Store the aliquots at -20°C or -80°C.[8][10][12] For short-term storage (a few days), 4°C may be acceptable, but freezing is recommended for longer periods.[8]

Conclusion: A Foundation for Success

The meticulous preparation of this compound stock solutions is a non-negotiable prerequisite for generating high-quality, reproducible data. By understanding the physicochemical properties of the peptide, selecting the appropriate solvent, and accurately determining the concentration, researchers can have confidence in their experimental outcomes. The protocols and principles outlined in these application notes provide a robust framework for the successful use of ACTH (1-17) in a wide range of research applications.

References

  • AAPPTEC. "Handling and Storage of Peptides - FAQ." Accessed February 7, 2024. [Link]

  • GenScript. "How to Reconstitute Lyophilized Peptides: Best Practices." Accessed February 7, 2024. [Link]

  • Genosphere Biotechnologies. "Best Practices for Peptide Storage and Handling." Accessed February 7, 2024. [Link]

  • LifeTein. "How to calculate peptides concentrations?" Accessed February 7, 2024. [Link]

  • Anaspec. "ACTH (1-17) - 1 mg." Accessed February 7, 2024. [Link]

  • Pearson. "Determining Net Charge of a Peptide Explained." Accessed February 7, 2024. [Link]

  • AK Lectures. "Calculating Net Charge on Proteins." Accessed February 7, 2024. [Link]

  • ACS Publications. "The Impact of Trifluoroacetic Acid on Peptide Cocrystallization." Accessed February 7, 2024. [Link]

  • PMC. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation." Accessed February 7, 2024. [Link]

  • Intavis Peptide Services. "ACTH 1-17." Accessed February 7, 2024. [Link]

  • Molecular Edge Peptides. "Precision Reconstitution: A Technical Guide to Peptide Solution Preparation." Accessed February 7, 2024. [Link]

  • JPT. "How to Reconstitute Peptides." Accessed February 7, 2024. [Link]

  • LifeTein. "How to dissolve, handle and store synthetic peptides." Accessed February 7, 2024. [Link]

  • sb-PEPTIDE. "Peptide handling & storage guidelines - How to store a peptide?" Accessed February 7, 2024. [Link]

  • Biorunstar. "How To Prevent Peptides From Absorbing Moisture From The Air." Accessed February 7, 2024. [Link]

  • ProImmune. "WORKING WITH PEPTIDES." Accessed February 7, 2024. [Link]

  • PMC. "Is the stability of ACTH in whole blood a genuine concern during the preanalytical phase? A systematic review." Accessed February 7, 2024. [Link]

  • Eurogentec. "ACTH (1-17) - 1 mg." Accessed February 7, 2024. [Link]

  • Aapptec. "[Glu10]-ACTH (1-17)." Accessed February 7, 2024. [Link]

Sources

Application Note: High-Precision Steroidogenesis Profiling using ACTH (1-17) TFA

[1]

Part 1: Strategic Overview & Rationale

The ACTH (1-17) Advantage

While ACTH (1-24) (Cosyntropin) is the clinical gold standard for adrenal stimulation, ACTH (1-17) offers distinct advantages in high-precision research settings.[1] Retaining the full "message" sequence (His6–Trp9) required for receptor activation and the basic "address" sequence (Lys15–Arg17) for MC2R affinity, this fragment exhibits full steroidogenic potency with a reduced molecular weight (approx.[1] 2.1 kDa).[1]

Key Application Utility:

  • Immuno-Orthogonality: ACTH (1-17) lacks the C-terminal immunogenic epitopes found in full-length ACTH (1-39).[1] This allows researchers to stimulate cells with exogenous (1-17) while using C-terminal specific antibodies to measure endogenous ACTH secretion without cross-reactivity in co-culture models.[1]

  • Kinetics: Its smaller size often results in faster tissue penetration in organoid or slice culture models compared to full-length peptide.

The "Hidden Variable": Trifluoroacetate (TFA) Management

Synthetic peptides are commonly delivered as TFA salts.[1][2] In standard preparations, TFA can constitute 10–40% of the net weight.

  • Risk: TFA is cytotoxic at high micromolar concentrations and can acidify unbuffered culture media, causing false-negative steroidogenesis results due to cellular stress rather than pathway inhibition.

  • Solution: This protocol incorporates a Stoichiometric Buffering Step to neutralize TFA effects, ensuring data integrity.

Part 2: Mechanism of Action & Signaling Pathway

ACTH (1-17) acts as a potent agonist of the Melanocortin 2 Receptor (MC2R).[1] The signaling cascade is biphasic:

  • Acute Phase (Minutes): cAMP/PKA-dependent phosphorylation of StAR (Steroidogenic Acute Regulatory protein), facilitating cholesterol transport into mitochondria.[1][3]

  • Chronic Phase (Hours/Days): Transcriptional upregulation of CYP enzymes (CYP11A1, CYP17A1, CYP21A2).[1]

Pathway Visualization

The following diagram illustrates the critical nodes activated by ACTH (1-17).

ACTH_Steroidogenesiscluster_MitochondriaMitochondriacluster_NucleusNucleus (Transcriptional)ACTHACTH (1-17)MC2RMC2R (GPCR)ACTH->MC2RBindingGsGs ProteinMC2R->GsActivationACAdenylyl CyclaseGs->ACStimulationcAMPcAMPAC->cAMPATP -> cAMPPKAPKA (Kinase)cAMP->PKAActivationStARStAR Protein(Cholesterol Transport)PKA->StARPhosphorylation (Acute)CREBCREB (Phosphorylated)PKA->CREBPhosphorylationCYP11A1CYP11A1(Cholesterol -> Pregnenolone)StAR->CYP11A1Substrate DeliveryOutputCortisol / CorticosteroneCYP11A1->OutputEnzymatic CascadeDNASteroidogenic Genes(CYP17, CYP21)CREB->DNATranscription (Chronic)DNA->OutputEnzyme Upregulation

Caption: ACTH (1-17) signaling cascade from MC2R activation to acute (StAR) and chronic (Gene Expression) steroidogenic outputs.[1]

Part 3: Material Preparation & Handling

Peptide Reconstitution (Critical Step)

ACTH (1-17) is hydrophobic in certain stretches.[1] Improper dissolution leads to aggregation and inconsistent dosing.

  • Solvent: Sterile 0.1% Acetic Acid or 1 mM HCl. Do not use water or PBS initially, as this can cause gelation or adsorption to plastic.

  • Concentration: Prepare a Master Stock at 1 mM (approx. 2.1 mg/mL) .[1]

  • Storage: Aliquot into low-protein-binding tubes (e.g., Eppendorf LoBind). Flash freeze in liquid nitrogen. Store at -80°C. Never refreeze.

TFA Neutralization Calculation

If your peptide is 30% TFA salts by weight:

  • 1 mg of powder contains ~0.7 mg peptide and ~0.3 mg TFA.

  • At 1 mM peptide concentration, TFA is ~3–4 mM.

  • Dilution Factor: When diluting to a working concentration of 100 nM (1:10,000 dilution), the final TFA concentration is <1 µM, which is generally non-toxic.

  • Warning: If using micromolar concentrations (e.g., for receptor saturation studies), ensure your culture media contains at least 25 mM HEPES to buffer the acidity.

Part 4: Experimental Protocol - H295R Steroidogenesis Assay[1]

This protocol uses the NCI-H295R cell line, the standard model for human adrenal steroidogenesis.

Phase A: Cell Culture & Seeding
  • Medium: DMEM/F12 (1:1) + 2.5% Nu-Serum + 1% ITS+ Premix.[1] Avoid standard FBS as it contains variable endogenous steroids.

  • Seeding: Plate 300,000 cells/well in a 24-well plate.

  • Acclimation: Incubate for 24 hours to allow attachment.

Phase B: Stimulation (The "Starvation" Method)

To maximize signal-to-noise ratio, we must synchronize the cells.

  • Starvation: Remove growth media. Wash 1x with PBS. Add serum-free medium (DMEM/F12 + 0.1% BSA) for 12 hours.[1]

    • Why? This depletes basal steroid pools and downregulates basal signaling.

  • Dosing: Replace media with fresh serum-free medium containing ACTH (1-17) TFA.

    • Dose Range: 0.1 nM, 1 nM, 10 nM, 100 nM.

    • Vehicle Control: 0.1% Acetic Acid (matched to solvent).[1]

    • Positive Control: 10 µM Forskolin (direct AC activator).[1]

  • Incubation: 24 hours (for Cortisol accumulation).[1]

Phase C: Data Acquisition

Do not rely solely on ELISA. Mass Spectrometry (LC-MS/MS) is preferred for specificity.[1]

Sample Processing:

  • Collect 500 µL supernatant.

  • Add internal standard (e.g., d4-Cortisol).[1]

  • Perform liquid-liquid extraction (MTBE or Ethyl Acetate).[1]

  • Dry down and reconstitute in 50% Methanol.

Data Analysis Table (Expected Results):

TreatmentConc.Expected Cortisol (nM)Fold ChangeInterpretation
Vehicle -10 - 301.0xBasal secretion
ACTH (1-17) 0.1 nM30 - 50~1.5xThreshold activation
ACTH (1-17) 10 nM150 - 300~5-10xEC50 Range (Optimal for drug screening)
ACTH (1-17) 100 nM400 - 600>15xMaximal Efficacy (Emax)
Forskolin 10 µM500 - 700>20xSystem Validation (Max Capacity)

Part 5: Quality Control & "Self-Validating" Checks

A robust assay must distinguish between toxicity , receptor failure , and enzymatic block .

  • The "Viability Ratio" Check:

    • Perform an MTT or CellTiter-Glo assay on the cells after media collection.

    • Rule: If ACTH-treated cells show <90% viability vs. Vehicle, the drop in steroid production may be due to TFA toxicity, not inhibition.

  • The "Pathway Dissection" Check:

    • If ACTH (1-17) fails to induce steroids, measure cAMP (30 min timepoint).[1]

    • Logic:

      • High cAMP + Low Steroids = Enzymatic Block (StAR/CYP failure).[1]

      • Low cAMP + Low Steroids = Receptor/G-Protein failure (or degraded peptide).[1]

Part 6: References

  • Gallo-Payet, N. (2016).[1] "Adrenal ACTH Receptors: Structure and Function." Frontiers in Endocrinology. Link

  • Rainey, W. E., et al. (2004).[1] "The NCI-H295 Cell Line: A Pluripotent Model for Human Adrenocortical Studies." Molecular and Cellular Endocrinology. Link

  • Cornish, J., et al. (1999).[1] "Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism. Link[1]

  • OECD Test Guideline 456. (2011).[1][4] "H295R Steroidogenesis Assay." OECD Guidelines for the Testing of Chemicals. Link[1]

  • Schwyzer, R. (1977).[1] "ACTH: A short review of the structure-activity relationships." Annals of the New York Academy of Sciences. Link

Application Note: Experimental Use of ACTH (1-17) TFA in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Neurotrophic Peptide Fragment

ACTH (1-17) (H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH) is a synthetic polypeptide fragment of Adrenocorticotropic Hormone. While the full-length ACTH (1-39) is primarily known for stimulating cortisol release from the adrenal cortex via MC2 receptors, the N-terminal fragments—specifically 1-17 and 1-24—retain potent affinity for central Melanocortin Receptors (MC3R and MC4R).

In neuroscience research, ACTH (1-17) is utilized not for steroidogenesis, but for its direct neurotrophic and anti-neuroinflammatory properties. It acts as a melanocortin agonist capable of crossing the blood-brain barrier (BBB) more effectively than larger precursors, promoting neurite outgrowth, nerve regeneration, and modulating microglial activation.

The "TFA" Designation: Research-grade ACTH (1-17) is typically supplied as a Trifluoroacetate (TFA) salt . This is a byproduct of Reverse-Phase HPLC purification.[1] While TFA stabilizes the peptide, it is a strong acid and can be cytotoxic in cell culture if not properly buffered. This guide addresses the specific handling required to mitigate TFA toxicity while maximizing experimental reproducibility.

Pharmacodynamics & Signaling Mechanism

The neurotrophic effects of ACTH (1-17) are mediated primarily through the Melanocortin-4 Receptor (MC4R) expressed on neurons and the MC1R/MC3R expressed on microglia.

Mechanism of Action[2][3][4][5]
  • Neuronal (Neurotrophic): Binding to Gs-coupled MC4R activates Adenylyl Cyclase, increasing cAMP. This triggers the PKA-CREB pathway, leading to the transcription of Brain-Derived Neurotrophic Factor (BDNF) and anti-apoptotic factor Bcl-2.

  • Microglial (Anti-inflammatory): Activation of MC1R/MC3R inhibits NF-κB nuclear translocation, reducing the secretion of pro-inflammatory cytokines (TNF-α, IL-1β) and preventing neurotoxic cascades.

Signaling Pathway Diagram

ACTH_Signaling ACTH ACTH (1-17) TFA MC4R MC4R (Neuron) ACTH->MC4R Agonist Binding MC3R MC1R/MC3R (Microglia) ACTH->MC3R Gs Gs Protein MC4R->Gs cAMP cAMP MC3R->cAMP Inhibits AC Adenylyl Cyclase Gs->AC AC->cAMP PKA PKA cAMP->PKA cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB NFkB NF-κB (Inhibition) PKA->NFkB Inhibits BDNF BDNF / Bcl-2 (Survival/Growth) CREB->BDNF Cytokines TNF-α / IL-1β (Reduced Inflammation) NFkB->Cytokines Downregulates

Figure 1: Dual signaling pathways of ACTH (1-17) in the CNS, promoting neuronal survival via CREB and reducing inflammation via NF-κB inhibition.

Handling Protocol: Reconstitution of TFA Salts

Critical Warning: Direct addition of this compound to cell culture media without buffering can acidify the medium (pH < 7.0), causing artifactual cell death.

Physicochemical Properties Table
PropertySpecification
Molecular Weight ~2093.4 g/mol
Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg
Solubility Soluble in water (up to 2 mg/mL); prone to oxidation (Met residue)
Counterion Trifluoroacetate (TFA)
Appearance Lyophilized white powder
Reconstitution Protocol
  • Equilibration: Allow the lyophilized vial to reach room temperature (20°C) before opening to prevent condensation.

  • Solvent Selection:

    • Stock Solution (1 mM): Dissolve in sterile, deionized water . Do not use PBS initially; the high salt can cause precipitation if the peptide is not fully solubilized.

    • Oxidation Prevention: If storing for >24 hours, degas the water with Nitrogen or Argon to protect the Methionine (Met) residue at position 4.

  • pH Adjustment (The TFA Step):

    • Test the pH of the stock solution. It will likely be acidic (pH 3.0–5.0).

    • For In Vivo: Dilute with sterile PBS (pH 7.4) immediately before injection. The buffering capacity of PBS is usually sufficient to neutralize the trace TFA in the diluted working dose.

    • For In Vitro: Neutralize the stock solution by adding 0.1 N NaOH dropwise only if the stock pH is < 4.0, or rely on the HEPES/Bicarbonate buffer in the culture media upon high-factor dilution (1:1000).

  • Storage: Aliquot immediately into low-protein-binding tubes. Store at -20°C (1 month) or -80°C (6 months). Avoid freeze-thaw cycles.

In Vitro Protocol: Neurite Outgrowth Assay

Objective: Quantify the neurotrophic potency of ACTH (1-17) on PC12 cells (Rat Pheochromocytoma) or primary cortical neurons.

Materials
  • PC12 Cells (adherent phenotype).

  • Differentiation Media: DMEM + 1% Horse Serum + NGF (2 ng/mL - sub-optimal dose to sensitize).

  • ACTH (1-17) Stock (1 mM).

  • Control: Full-length ACTH (1-39) or BDNF (positive control).

Step-by-Step Methodology
  • Seeding: Plate PC12 cells on Collagen IV-coated 24-well plates at a density of 10,000 cells/cm².

  • Starvation: Incubate in low-serum media (1% HS) for 12 hours to synchronize the cell cycle.

  • Treatment:

    • Replace media with Differentiation Media containing ACTH (1-17).

    • Dose Response: Prepare concentrations of 1 nM, 10 nM, 100 nM, and 1 µM.

    • Note: Ensure final DMSO/TFA concentration is < 0.1%.[2]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Imaging & Analysis:

    • Fix cells with 4% Paraformaldehyde (PFA).

    • Stain with anti-βIII-Tubulin (neuronal marker).

    • Quantification: Measure total neurite length per cell using ImageJ (NeuronJ plugin).

    • Success Metric: A 30-50% increase in neurite length compared to vehicle control indicates significant neurotrophic activity.

In Vivo Protocol: Peripheral Nerve Crush Model

Objective: Assess nerve regeneration and functional recovery in rats following sciatic nerve crush injury.

Experimental Design
  • Subject: Male Wistar Rats (250–300g).

  • Groups: (n=8 per group)

    • Sham Surgery.

    • Vehicle Control (Saline i.p.).

    • ACTH (1-17) Low Dose (20 µg/kg i.p. every 48h).

    • ACTH (1-17) High Dose (100 µg/kg i.p. every 48h).

Workflow Diagram

Vivo_Protocol cluster_treatment Treatment Phase (Day 1 - 21) Start Day 0: Anesthesia & Surgery Injury Sciatic Nerve Crush (Hemostat, 30s) Start->Injury Dosing IP Injection: ACTH (1-17) (20-100 µg/kg, q48h) Injury->Dosing Behavior Sciatic Functional Index (SFI) (Walking Track Analysis) Dosing->Behavior Monitor q3d Term Day 21: Euthanasia Behavior->Term Histo Histology: Axon Count & Myelination (Toluidine Blue / EM) Term->Histo

Figure 2: Experimental timeline for assessing ACTH (1-17) efficacy in peripheral nerve regeneration.

Procedure Details
  • Injury Induction: Under isoflurane anesthesia, expose the sciatic nerve at the mid-thigh level. Crush the nerve using a hemostat (standardized pressure) for 30 seconds.

  • Dosing: Administer ACTH (1-17) intraperitoneally (i.p.) starting 1 hour post-surgery.

    • Why i.p.? ACTH (1-17) has a short half-life but rapid systemic absorption. The 48h interval mimics the "pulsatile" stimulation often required to prevent receptor desensitization.

  • Functional Analysis (SFI): Perform walking track analysis on Days 7, 14, and 21. Calculate the Sciatic Functional Index (SFI) based on footprint length and toe spread.

  • Histology: At Day 21, harvest the nerve segment distal to the crush site. Fix in glutaraldehyde for electron microscopy to count myelinated axons.

Troubleshooting & Controls (Self-Validating Systems)

IssueProbable CauseCorrective Action
Cell Toxicity (In Vitro) Residual TFA acidity or high concentration.Check media pH. If yellow (acidic), buffer with HEPES. Perform a vehicle control with equivalent TFA amount.[2]
Lack of Effect (In Vivo) Receptor Desensitization (Tachyphylaxis).Melanocortin receptors desensitize rapidly. Ensure dosing is pulsatile (every 24-48h) rather than continuous infusion.
Precipitation Salt shock during reconstitution.Dissolve in pure water first, then add concentrated PBS/Saline to reach isotonicity.
Variable Results Oxidation of Methionine (Met4).Use fresh aliquots. Add 0.1% Mercaptoethanol to stock if compatible with assay.

References

  • Structure-Activity Relationships of Melanocortins

    • Title: ACTH-related peptides: receptors and signal transduction systems involved in their neurotrophic and neuroprotective actions.[3]

    • Source: Hol et al., Peptides (1995).
    • Link:

  • Mechanism of Action (Microglia/Inflammation)

    • Title: Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis.[4]

    • Source: Berkovich et al., CNS Drugs (2014).
    • Link:

  • Handling of TFA Salts

    • Title: Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[5]

    • Source: Cornish et al., Am J Physiol Endocrinol Metab (1999).
    • Link:

  • Alsactide (ACTH 1-17)

    • Title: Alsactide: ACTH-agonist for use in microdoses in brain-adrenal and other feedsidewards.
    • Source: Angeli et al., Chronobiologia (1992).
    • Link:

  • Neurotrophic Effects (Carboxypeptidase E/ACTH link)

    • Title: Carboxypeptidase E/NFα1: A New Neurotrophic Factor against Oxidative Stress-Induced Apoptotic Cell De
    • Source: Cheng et al., PLoS One (2013).
    • Link:

Sources

Application Note: Quantitative Bioanalysis of ACTH (1-17) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Method Development & Validation Guide for Peptide Therapeutics and Metabolites

Abstract & Scope

This Application Note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of ACTH (1-17) (Sequence: SYSMEHFRWGKPVGKKR). Unlike full-length ACTH (1-39), this N-terminal fragment—often utilized as a synthetic analogue (e.g., Alsactide) or studied as a bioactive metabolite—presents unique bioanalytical challenges, primarily severe non-specific adsorption and multiple charge-state distributions.

This guide moves beyond standard "kit" instructions, providing a modular framework for Method Development (MD) and Validation compliant with FDA/EMA bioanalytical guidelines. It focuses on mitigating peptide loss through surface passivation and optimizing Solid Phase Extraction (SPE) for basic hydrophilic peptides.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Chemists.

Analyte Characterization & Mass Spectrometry Strategy

Physicochemical Properties

ACTH (1-17) is highly basic due to the presence of multiple Lysine (K) and Arginine (R) residues. This dictates the choice of ion exchange extraction and ionization polarity.

PropertyValueNotes
Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-ArgHigh basicity (pI > 10)
Formula

Contains Methionine (oxidation risk)
Monoisotopic Mass ~2092.09 Da
Solubility Water, Acidic BuffersUnstable in basic pH
Ionization & Precursor Selection

Peptides of this size typically distribute across the


, 

, and

charge states in Electrospray Ionization (ESI+).
  • Calculation Logic:

    
    
    
  • Target Precursors:

    • 
       (Recommended Quantifier) 
      

Expert Insight: The


 state is often the most abundant and provides a cleaner background in plasma matrices than the 

state.
MRM Transition Table

Note: Exact collision energies (CE) must be ramped/optimized per instrument.

AnalytePrecursor (

)
Product (

)
Ion TypeRole
ACTH (1-17) 524.0 (+4)586.4

(VGKKR)
Quantifier
ACTH (1-17) 524.0 (+4)711.5

(PVGKKR)
Qualifier
ACTH (1-17) 524.0 (+4)202.1

(SY)
Qualifier
IS (Analog) VariesVariesInternal Std

Sample Preparation: The "Anti-Adsorption" Protocol[1]

The critical failure mode for ACTH analysis is adsorption to glass and plastic surfaces. Standard sample prep will result in <20% recovery at low concentrations (pg/mL).

Reagents & Consumables
  • Plates/Vials: Polypropylene Low-Bind (e.g., Eppendorf LoBind or Waters QuanRecovery). Do not use standard glass.

  • Anti-Adsorption Diluent (AAD): 0.5% Bovine Serum Albumin (BSA) in 0.1% Formic Acid.[1] The carrier protein occupies surface binding sites, preventing ACTH loss.

  • SPE Cartridge: Mixed-Mode Weak Cation Exchange (WCX), 10mg or 30mg (e.g., Waters Oasis WCX or Phenomenex Strata-X-CW).

Extraction Protocol (Step-by-Step)
  • Pre-Treatment:

    • Aliquot

      
       Plasma.
      
    • Add

      
       Internal Standard (IS) working solution prepared in AAD .
      
    • Add

      
       4% 
      
      
      
      (Phosphoric Acid) to acidify and disrupt protein binding.
    • Critical: Vortex gently; avoid foaming.

  • SPE Conditioning:

    • 
       Methanol.
      
    • 
       Water.
      
  • Loading:

    • Load pre-treated sample onto WCX plate.

    • Flow rate: Low vacuum (

      
      ) to maximize interaction.
      
  • Wash Steps (Crucial for Matrix Removal):

    • Wash 1:

      
       2% Formic Acid in Water (Removes acidic/neutral interferences).
      
    • Wash 2:

      
       Methanol (Removes hydrophobic interferences; ACTH 1-17 is retained by ionic interaction).
      
  • Elution:

    • Elute with

      
       of 5% Formic Acid in 75% Acetonitrile .
      
    • Note: High acid content is required to break the ionic bond with the WCX sorbent.

  • Post-Elution Handling:

    • Evaporate under Nitrogen at

      
       to near dryness.
      
    • Reconstitution: Reconstitute in

      
       of Mobile Phase A / Acetonitrile (90:10)  containing 0.1% BSA  or a non-ionic surfactant (e.g., 0.01% Tween-20) to prevent sticking in the autosampler.
      

LC-MS/MS Method Parameters

Chromatographic Conditions

Peptides require pore sizes that allow diffusion. A 130Å or 160Å pore size is recommended over standard 80Å small-molecule columns.

  • Column: C18 Peptide Core-Shell,

    
    , 
    
    
    
    or
    
    
    (e.g., Kinetex C18 or Acquity BEH C18 130Å).
  • Temperature:

    
     (Improves peak shape and reduces backpressure).
    
  • Flow Rate:

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) %B Curve
0.0 5 Initial Hold
0.5 5 Trapping
4.0 45 Linear Gradient
4.1 95 Wash
5.0 95 Wash
5.1 5 Re-equilibration

| 7.0 | 5 | End |

Mass Spectrometer Source (ESI+)
  • Spray Voltage: 3500 - 4500 V (Dependent on source design).

  • Gas Temperatures: High (

    
    ) required for efficient desolvation of aqueous mobile phases.
    
  • Curtain Gas: High flow to prevent source contamination.

Visualized Workflows

Method Optimization Logic

The following diagram illustrates the decision matrix for optimizing the ACTH 1-17 method, specifically addressing the charge state distribution and adsorption issues.

ACTH_Method_Logic Start ACTH (1-17) Method Dev Calc Calculate Charge States (+3, +4, +5) Start->Calc Adsorption Adsorption Check (Glass vs. Low-Bind) Start->Adsorption MS_Tune MS Tuning Select Precursor (524.0 m/z) Calc->MS_Tune Select Dominant Charge Solvent Optimized Diluent (Add BSA or 30% ACN) Adsorption->Solvent Loss > 20%? SPE_Select SPE Selection (WCX for Basic Peptide) Solvent->SPE_Select Final Validated Method LLOQ < 10 pg/mL MS_Tune->Final SPE_Select->Final

Caption: Decision matrix for optimizing ACTH (1-17) detection, prioritizing adsorption mitigation and precursor selection.

Extraction Workflow (WCX)

SPE_Workflow Sample Plasma Sample + 4% H3PO4 Cond Condition WCX MeOH / H2O Sample->Cond Load Load Sample (Slow Flow) Cond->Load Wash1 Wash 1: 2% FA (Remove Proteins) Load->Wash1 Wash2 Wash 2: MeOH (Remove Lipids) Wash1->Wash2 Elute Elute: 5% FA in 75% ACN Wash2->Elute

Caption: Mixed-Mode Weak Cation Exchange (WCX) extraction protocol designed to retain basic ACTH peptides while removing matrix.

Validation & Troubleshooting

Linearity and Sensitivity
  • Range: 10 pg/mL to 5000 pg/mL.

  • Curve Fit: Linear

    
     weighting.
    
  • Carryover: A major risk. Include a "Sawtooth" gradient wash (rapid cycling 5-95% B) after high standards.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Non-Linearity at Low End Adsorption to vial/tubingSwitch to QuanRecovery vials; increase BSA in autosampler wash.
Peak Tailing Secondary interactionsAdd 0.1% TFA to mobile phase (caution: suppresses MS signal) or use charged-surface hybrid (CSH) columns.
Low Recovery Incorrect SPE pHEnsure sample is acidified (

) before loading onto WCX to ensure ACTH is positively charged.
Signal Drop (Matrix Effect) PhospholipidsMonitor

184 (Phosphatidylcholine). Extend Wash 2 (MeOH) or switch to PPT+SPE hybrid.

References

  • Clinical Chemistry (2019). An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results. (Demonstrates LC-MS principles for ACTH fragments).

  • Analytical Chemistry (2020). LC-MS Compatible Antiadsorption Diluent for Peptide Analysis.[1][2] (Establishes the BSA/Acid protocol for preventing peptide loss).

  • Frontiers in Endocrinology (2022). Simultaneous quantitation of endogenous adrenal corticosteroid hormones. (Context for adrenal pathway analysis).

  • Echelon Biosciences. ACTH (1-17) Human Peptide Data Sheet. (Source for Sequence and MW data).

  • Journal of Chromatography A (2014). Strategies to reduce aspecific adsorption of peptides and proteins in LC-MS based bioanalyses.

Sources

Troubleshooting & Optimization

Optimizing ACTH (1-17) TFA concentration for cAMP assays.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing ACTH (1-17) TFA Concentration for cAMP Assays

Executive Summary: The Challenge of ACTH (1-17)

ACTH (1-17) (Synchrodyn) is a potent synthetic agonist of the Melanocortin Receptor 2 (MC2R).[1] While it retains the minimal sequence required for receptor activation (residues 1–17), its use in cAMP assays presents two distinct technical hurdles that often lead to experimental failure:[1]

  • The MRAP Dependency: Unlike other GPCRs, MC2R is non-functional without the co-expression of Melanocortin 2 Receptor Accessory Protein (MRAP).

  • The TFA Load: ACTH (1-17) is highly basic (rich in Lys/Arg).[1] When supplied as a Trifluoroacetate (TFA) salt, it carries a significant molar ratio of TFA anions.[1] In high-concentration screening, this can acidify unbuffered media or cause direct cytotoxicity, mimicking a "hook effect" or false inhibition.

This guide details the protocol for optimizing the concentration window to maximize signal-to-background (S/B) while mitigating TFA-induced artifacts.

Mechanistic Insight: The Signaling Architecture

Before optimizing concentrations, you must validate the biological system. MC2R signaling is not a linear ligand-receptor interaction; it is a chaperone-dependent complex.

MC2R_Signaling ACTH This compound Complex Active Receptor Complex (MC2R + MRAP) ACTH->Complex Binding (EC50 ~5.5 nM) MRAP MRAP (Accessory Protein) *Required for Trafficking* MRAP->Complex Chaperoning MC2R MC2R (GPCR) MC2R->Complex Trafficking to Surface Gs Gs Protein Activation Complex->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation (Detection Signal) AC->cAMP Catalysis ATP ATP ATP->AC

Figure 1: The MC2R signaling cascade.[1][2][3] Note that without MRAP, MC2R remains trapped in the Endoplasmic Reticulum, rendering ACTH concentration optimization futile.

Module 1: Reconstitution & The TFA Calculation

The Hidden Variable: ACTH (1-17) contains multiple basic residues (Arg, Lys, His).[1] In a TFA salt form, each basic residue can associate with one TFA molecule.

  • Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg[1]

  • Basic Residues: 6 (His, Arg x2, Lys x3) + N-terminus

    
     6–7 TFA molecules per peptide.[1]
    
  • Risk: A 10 µM peptide solution could contain ~70 µM TFA. While generally safe, this can shift the pH of weak assay buffers (like HBSS) enough to inhibit cellular enzymes.

Protocol: Safe Reconstitution
  • Solvent: Dissolve the lyophilized powder in ultra-pure water to a master stock of 1 mM .

    • Do not use DMSO initially unless solubility fails; ACTH is highly water-soluble.

  • Buffer Check: Verify the pH of the stock. If < 5.0, neutralize slightly with 0.1 N NaOH or dilute immediately into a highly buffered solution (e.g., 100 mM HEPES or Tris).[1]

  • Carrier Protein (Crucial): ACTH is "sticky."[1]

    • Assay Buffer: Must contain 0.1% BSA (Bovine Serum Albumin) or Casein.[1] Without this, the peptide adsorbs to plastic, shifting your actual concentration by up to 50%.

Module 2: Optimizing the Dose-Response

To determine the optimal concentration for screening (usually EC80 or EC100), you must run a full dose-response curve.[1]

Target Parameters:

  • Literature EC50 (MC2R): ~5.5 nM [1].[1][4]

  • Literature EC50 (MC1R - off-target): ~0.2 nM [2].[1]

  • Assay Window: 3–4 log orders.

Experimental Setup (96/384-well plate)
StepParameterSpecificationNotes
1. Seeding Cell Density20k–50k cells/wellHEK293 or CHO-K1 stably co-expressing MC2R + MRAP.
2. Starvation SerumSerum-free media (2-4 hrs)Reduces basal cAMP levels.[1]
3. Agonist Prep Top Conc. 1 µM (1000 nM) High enough to saturate, low enough to avoid TFA toxicity.[1]
Dilution 1:3 or 1:4 Serial Dilution10 points total. Lowest point ~0.01 nM.
Vehicle Assay Buffer + 0.1% BSANever dilute in pure water (adsorption risk).[1]
4. Stimulation Time30–45 minutescAMP responses are rapid; longer times allow degradation.
5. Detection MethodHTRF / TR-FRET / GloSensorFollow kit manufacturer instructions (e.g., Cisbio, Promega).[1]

Data Analysis: Fit data to a sigmoidal dose-response equation (4-parameter logistic).[1]

  • Optimal Assay Concentration: typically

    
     (usually around 30–50 nM for ACTH 1-17).[1]
    

Troubleshooting Guide (FAQ)

Q1: My replicates are highly variable (high CV%).

Diagnosis: Peptide Adsorption. Root Cause: ACTH (1-17) is positively charged and hydrophobic in patches; it sticks to standard polystyrene tips and plates.[1] Solution:

  • Use Low-Binding pipette tips and plates.

  • Ensure your assay buffer contains at least 0.1% BSA or 0.01% Tween-20 .

  • Pre-wet pipette tips before transferring the peptide.

Q2: I see a decrease in signal at the highest concentration (Hook Effect / Bell Shape).

Diagnosis: TFA Cytotoxicity or pH Shift. Root Cause: At 1–10 µM peptide, the TFA concentration may be sufficiently high to acidify the local environment or cause acute cytotoxicity, reducing the cell's ability to generate cAMP. Solution:

  • Buffer Capacity: Switch from PBS/HBSS to HEPES-buffered saline (25 mM HEPES, pH 7.4) . HEPES resists pH changes better than bicarbonate or phosphate at physiological pH.

  • Salt Exchange: If the problem persists, consider dialyzing the peptide or purchasing an Acetate salt version, though buffering is usually sufficient.

Q3: I have zero signal, even at 1 µM ACTH.

Diagnosis: The "MRAP Gap." Root Cause: You likely transfected MC2R alone. MC2R is retained in the ER and degraded without MRAP. Solution:

  • Verify Expression: Perform Western blot or Surface ELISA for MC2R.

  • Co-transfection: Ensure you are using a stable cell line with both MC2R and MRAP (MRAP1 is preferred for adrenal-like signaling) [3].[1]

Diagnostic Workflow

Use this decision tree to resolve assay failures.

Troubleshooting Start Start: Low or No cAMP Signal CheckMRAP Are cells co-expressing MRAP? Start->CheckMRAP CheckPosControl Does Forskolin (10 µM) give a signal? CheckMRAP->CheckPosControl Yes ActionMRAP Action: Transfect MRAP. MC2R requires it for trafficking. CheckMRAP->ActionMRAP No CheckTFA Is signal loss only at high [ACTH] (>1 µM)? CheckPosControl->CheckTFA Yes ActionAssay Action: Assay System Failure. Check detection reagents/cell viability. CheckPosControl->ActionAssay No ActionTFA Action: TFA Toxicity/pH Drop. Increase HEPES buffer to 25mM. CheckTFA->ActionTFA Yes ActionAdsorb Action: Peptide Adsorption. Add 0.1% BSA to buffer. CheckTFA->ActionAdsorb No (Signal low everywhere)

Figure 2: Troubleshooting logic for ACTH (1-17) cAMP assays.

References

  • Li, Z. et al. (2012).[1] "Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency." Journal of Biological Chemistry. Available at: [Link]

  • Sebag, J.A.[2] & Hinkle, P.M. (2007).[1] "Melanocortin-2 Receptor Accessory Protein (MRAP) Forms Antiparallel Homodimers." Proceedings of the National Academy of Sciences. (Establishes MRAP requirement). Available at: [Link][1]

  • Cornish, J. et al. (1999).[1][5] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism. (Establishes TFA toxicity baseline). Available at: [Link][1]

Sources

Technical Support Center: Managing Residual TFA in Peptide-Based Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting & Remediation of Trifluoroacetate (TFA) Toxicity Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Silent Confounder"

If you are observing unexplained cell death, yellowing culture media, or inconsistent IC50 values in your peptide assays, the culprit is likely not your peptide—it is the residual Trifluoroacetic Acid (TFA) .

TFA is the standard ion-pairing agent used in reverse-phase HPLC (RP-HPLC) to purify peptides.[1] While effective for purification, it binds avidly to basic amino acid residues (Arg, Lys, His) and the N-terminus. A "98% pure" peptide can actually be 10–40% TFA by weight.

This guide provides the diagnostic steps, mechanistic explanations, and validated protocols to remove TFA and salvage your experiments.

Diagnostic Module: Is TFA Ruining Your Assay?

Use this decision matrix to determine if TFA is the source of your experimental failure.

SymptomObservationProbability of TFA Interference
The "Acid Flash" Media turns yellow immediately upon adding the peptide, even at high dilutions.High. The free acid content has overwhelmed the buffer capacity (e.g., bicarbonate) of the media.
The "False Positive" Your peptide shows potent "anti-proliferative" activity, but the scrambled control peptide does too.Very High. You are likely measuring the toxicity of the TFA counter-ion, not the peptide sequence.
The "Drifting IC50" Toxicity varies significantly between peptide batches, despite identical peptide purity (e.g., >95%).High. Different lyophilization runs leave varying amounts of residual TFA.
MTT Artifacts Formazan crystals look irregular or absorbance readings at 570nm are erratic.Medium. TFA salts can alter mitochondrial dehydrogenase activity or formazan solubility.

Mechanistic Insight: Why is TFA Toxic?

It is a common misconception that neutralizing the pH eliminates TFA toxicity. It does not. Even at neutral pH, the trifluoroacetate anion (


) acts as a metabolic disruptor.
The Toxicity Cascade
  • Cytosolic Acidification: TFA acts as a weak uncoupler. It can cross membranes in its protonated form, release a proton inside the cell, and cycle back out, effectively shuttling protons into the cytosol and disrupting pH homeostasis.

  • Enzyme Inhibition: The trifluoroacetate ion competitively inhibits enzymes that recognize acetate or similar carboxylates.

  • Proliferation Arrest: Research by Cornish et al. (1999) demonstrated that TFA inhibits osteoblast and chondrocyte proliferation at concentrations as low as

    
     M.[2]
    
Visualizing the Pathway

TFAToxicity cluster_Cell Cellular Impact Peptide Peptide-TFA Salt (Dissolved in Media) Dissociation Dissociation into Peptide(+) and TFA(-) Peptide->Dissociation Membrane Membrane Transport (Proton Shuttle) Dissociation->Membrane TFA enters cell pH_Drop Cytosolic Acidification Membrane->pH_Drop Metabolism Inhibition of Krebs Cycle Enzymes Membrane->Metabolism Viability Reduced Viability & False Positive Toxicity pH_Drop->Viability Metabolism->Viability

Figure 1: The mechanism of TFA-induced cytotoxicity independent of extracellular pH.

Remediation Protocols: How to Remove TFA

If your assay is sensitive (e.g., primary cells, stem cells, in vivo), you must exchange TFA for a biocompatible counter-ion like Acetate (


) or Hydrochloride (

).
Protocol A: Resin-Based TFA-to-Acetate Exchange (Recommended)

Best for: High-value peptides where yield and integrity are critical.

Materials:

  • Strong Anion Exchange Resin (e.g., Dowex 1x2 or quaternary ammonium resin)

  • 0.1 M Acetic Acid (or Sodium Acetate)[3]

  • HPLC grade water

  • Lyophilizer

Step-by-Step Workflow:

  • Resin Preparation:

    • Wash the resin with 1.0 M Sodium Acetate (10 column volumes) to saturate binding sites with acetate ions.

    • Rinse with distilled water until the eluate pH is neutral (removes excess salt).

  • Loading:

    • Dissolve your peptide in water (approx. 1-5 mg/mL).

    • Apply to the column.[3][4][5][6] The TFA anions will bind to the resin, displacing the acetate ions, which pair with your peptide.

  • Elution:

    • Elute with water or weak acetic acid (0.1 M).

    • Note: Do not use strong ionic buffers, or you will elute the bound TFA back off.

  • Final Step:

    • Lyophilize the eluate.[4][5][6] The resulting powder is Peptide-Acetate.[4]

Protocol B: HCl Co-Lyophilization (Rapid Method)

Best for: Robust peptides (short sequences, no acid-labile groups).

Step-by-Step Workflow:

  • Dissolve peptide in 2 mM HCl .

  • Freeze and lyophilize.

  • Repeat this process 2–3 times.

  • The excess HCl drives off the volatile TFA (TFA boils at 72°C; HCl is a gas).

  • Warning: This produces a Peptide-Hydrochloride salt, which is acidic. Ensure proper buffering in culture media.

Visualizing the Exchange Workflow

ExchangeProtocol Input Input: Peptide-TFA Resin Anion Exchange Resin (Acetate Loaded) Input->Resin Exchange Ion Exchange: TFA binds resin Acetate releases Resin->Exchange Elution Elute with Distilled Water Exchange->Elution Output Output: Peptide-Acetate Elution->Output

Figure 2: Logical flow of anion exchange chromatography for TFA removal.

Comparative Data: Salt Forms

When ordering custom synthesis or troubleshooting, use this table to choose the right salt form.

FeatureTFA SaltAcetate SaltHCl Salt
Solubility Excellent (Hydrophobic peptides)GoodVariable (Can aggregate)
Cytotoxicity High (Toxic >10 µM)Low (Biocompatible)Low (Acidic if unbuffered)
Cost Standard (Cheapest)+20-40% (Extra step)+15-30% (Extra step)
Recommended Use HPLC standards, non-biological assaysCell culture, In vivo NMR, Crystallography
Detection 19F-NMR (Sensitive)Ion ChromatographySilver Nitrate Test

Frequently Asked Questions (FAQ)

Q: Can I just neutralize the media with NaOH to fix the TFA problem? A: No. While NaOH corrects the pH, it does not remove the trifluoroacetate ion. The ion itself causes metabolic interference and membrane disruption. You must remove the ion via exchange or dialysis.

Q: How do I know how much TFA is in my peptide? A: Check your Certificate of Analysis (CoA). Look for "Counter-ion Content."[1] If it is not listed, assume it is 10–30% by weight. A 1 mg vial of peptide may only contain 0.7 mg of actual peptide.

Q: Does TFA affect MTT assays specifically? A: Yes. Aside from killing cells, TFA can alter the pH of the mitochondrial environment, affecting the conversion of MTT to formazan. This can lead to absorbance shifts that do not reflect actual cell viability.

Q: I have a library of 100 peptides. Do I need to exchange all of them? A: That is impractical. Instead, perform a "TFA Spike Control." Add Na-TFA (Sodium Trifluoroacetate) to your control cells at the same molar concentration as the TFA in your highest peptide dose. If the Spike Control dies, your assay is compromised by the salt.

References

  • Cornish, J., et al. (1999).[2][7] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2][7][8][9] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[2] Link

  • Sikora, K., et al. (2018).[4] Methods for the Removal of Trifluoroacetate from Purified Peptides. International Journal of Peptide Research and Therapeutics, 24, 265–279. Link

  • LifeTein Support. (2025). TFA Removal Service and Toxicity Mechanisms.[5][6][8][10][11] LifeTein Technical Notes. Link

  • Gaussier, H., et al. (2002). Improvement of the biological activity of a peptide by exchanging the counter-ion.[1] Journal of Peptide Science. Link

Sources

Technical Support Center: Stability of ACTH (1-17) TFA at Different pH Levels

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive resource for understanding and managing the stability of Adrenocorticotropic Hormone (1-17), Trifluoroacetate salt (ACTH (1-17) TFA). As a synthetic peptide, its integrity is paramount for reproducible and accurate experimental outcomes. This document, structured in a question-and-answer format, directly addresses common challenges and offers practical troubleshooting solutions.

Part 1: Core Principles of this compound Stability

ACTH (1-17) is a fragment of the full-length Adrenocorticotropic Hormone.[1][2] Its stability is influenced by several factors, with pH being one of the most critical. The trifluoroacetate (TFA) counterion, a remnant of the purification process, also plays a role in the peptide's handling characteristics.[3][4] Understanding the interplay between the peptide's primary sequence, the solution's pH, and storage conditions is essential for maintaining its biological activity.

Part 2: Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the handling and use of this compound.

Issue 1: I am observing a loss of biological activity in my experiments.

  • Potential Cause: Peptide degradation due to improper pH during reconstitution or storage. Peptides are susceptible to various degradation pathways, including hydrolysis, deamidation, and oxidation, all of which are pH-dependent.[5][6]

  • Troubleshooting Steps:

    • Verify Reconstitution and Dilution Buffer pH: The pH of your solution can significantly impact stability. For short-term storage, a slightly acidic pH (around 4-6) is generally preferred to minimize degradation.

    • Conduct a Forced Degradation Study: To understand the stability profile of your specific peptide lot, perform a forced degradation study.[5][7] This involves exposing the peptide to various stress conditions, such as a range of pH values (e.g., pH 3, 5, 7, 9), elevated temperatures, and oxidizing agents. Analysis by HPLC or LC-MS can then reveal the degradation products and kinetics.[5][7]

    • Optimize Storage Conditions: For long-term storage, lyophilized powder at -20°C or -80°C is recommended.[8] If stock solutions are necessary, they should be prepared in a suitable buffer, aliquoted to avoid multiple freeze-thaw cycles, and stored at -80°C.[8][9]

Issue 2: My HPLC analysis shows unexpected peaks that increase over time.

  • Potential Cause: Formation of degradation products. The appearance of new peaks is a common indicator of peptide instability.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use mass spectrometry (LC-MS) to determine the molecular weight of the impurities. An increase in mass may suggest oxidation, while no change in mass could indicate deamidation or isomerization.

    • Evaluate pH-Dependent Degradation: As mentioned above, a forced degradation study across a pH range will help identify the conditions under which these specific degradation products form.[5][7]

    • Review Handling Procedures: Ensure that all solutions are prepared with high-purity water and reagents. Minimize the time the peptide is kept at room temperature, especially in neutral or alkaline buffers.

Experimental Workflow: Forced Degradation Study

This workflow outlines the key steps in performing a forced degradation study to assess the stability of this compound.

cluster_acidic Acidic pH cluster_alkaline Alkaline pH ACTH (1-17) ACTH (1-17) Hydrolysis Hydrolysis ACTH (1-17)->Hydrolysis ACTH (1-17)_2 ACTH (1-17) Deamidation Deamidation ACTH (1-17)_2->Deamidation Oxidation Oxidation ACTH (1-17)_2->Oxidation

Caption: Dominant degradation pathways for ACTH (1-17) at acidic and alkaline pH.

Part 4: Data Summary Table

This table provides a general overview of the expected stability of ACTH (1-17) under various conditions. The actual stability may vary depending on the specific sequence and purity of the peptide.

pH RangePrimary Degradation Pathway(s)General Stability
< 4 HydrolysisModerate
4 - 6 Minimal DegradationOptimal
> 7 Deamidation, OxidationLow

Part 5: References

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]

  • Alphalyse. Accelerated stability and forced degradation studies. Available from: [Link]

  • Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics.

  • Wang, T., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of Pharmaceutical Sciences, 109(10), 3021-3028.

  • Wang, Y., et al. (2010). Molecular mechanism of acid-catalyzed hydrolysis of peptide bonds using a model compound. The Journal of Physical Chemistry B, 114(16), 5556-5566.

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • Gharib, S., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Chemical Science, 11(1), 123-131.

  • Waters. Hydrolysis of Purified Proteins and Peptides. Available from: [Link]

  • GenScript. Acetyl-ACTH (1-17) peptide. Available from: [Link]

  • Wang, Y., et al. (2011). A Molecular Mechanism of Hydrolysis of Peptide Bonds at Neutral pH Using a Model Compound. The Journal of Physical Chemistry B, 115(17), 5169-5177.

  • Quality Assistance. Characterizing Deamidation and Oxidation in Adalimumab with Low pH Peptide Mapping and Middle-Up Mass Spec Analysis. Available from: [Link]

  • Request PDF. Asparagine Deamidation Dependence on Buffer Type, pH, and Temperature. Available from: [Link]

  • Taylor & Francis. Deamidation – Knowledge and References. Available from: [Link]

  • Ellis, M. J., et al. (2010). Stability of plasma adrenocorticotrophic hormone (ACTH). Clinical Biochemistry, 43(13-14), 1131-1133.

  • Gammelgaard, K. Z., et al. (2023). Addressing Acid-Catalyzed Deamidation and the Solubility of Hydrophobic Peptides in Multi-Attribute Method Workflows. Analytical Chemistry, 95(42), 15688-15696.

  • Chromatography Forum. TFA and basic peptides. Available from: [Link]

  • Liu, T., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science Advances, 10(29), eado2024.

  • Request PDF. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Available from: [Link]

  • ResearchGate. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions. Available from: [Link]

  • Li, Y., et al. (2018). Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature. Journal of Clinical Laboratory Analysis, 32(5), e22384.

  • Niebling, S., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1053.

  • Maini, L., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4166-4174.

  • Clinical Laboratory Diagnostics. Chapter 34: Disorders of the pituitary-adrenocortical axis. Available from: [Link]

  • Biochemia Medica. Is the stability of ACTH in whole blood a genuine concern during the preanalytical phase? A systematic review. Available from: [Link]

  • Scumaci, D., et al. (2013). Pre-analytical stability of the plasma proteomes based on the storage temperature. Journal of Proteomics, 81, 139-148.

  • J-Stage. Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid. Available from: [Link]

  • Wikipedia. Adrenocorticotropic hormone. Available from: [Link]

  • ResearchGate. Role of the ubiquitin/proteasome system on ACTH turnover in... Available from: [Link]

  • Scaroni, C., et al. (2015). Role of the ubiquitin/proteasome system on ACTH turnover in rat corticotropes. Journal of Molecular Endocrinology, 54(3), 243-251.

  • Slominski, A., et al. (2000). Liquid Chromatography-Mass Spectrometry Detection of Corticotropin-Releasing Hormone and Proopiomelanocortin-Derived Peptides in Human Skin. Journal of Clinical Endocrinology & Metabolism, 85(10), 3925-3928.

Sources

Technical Support Center: Minimizing Non-Specific Binding of ACTH (1-17) TFA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Peptide Challenge

ACTH (1-17) (Sequence: SYSMEHFRWGKPVGKKR) is a potent adrenocorticotropic hormone analog.[1] However, its utility is often compromised by its physicochemical duality:[1]

  • Cationic Charge: High content of basic residues (Lys, Arg) causes strong ionic binding to negatively charged surfaces (glass, silica).[1]

  • Hydrophobicity: Residues like Trp, Phe, and Val drive hydrophobic adsorption to standard plastics (polystyrene, polypropylene).[1]

Furthermore, the Trifluoroacetate (TFA) counter-ion, a byproduct of HPLC purification, introduces significant interference in LC-MS sensitivity and cellular viability.[1] This guide provides a self-validating framework to eliminate these variables.

The Mechanics of Loss (Visualized)

Before optimizing, we must visualize the "enemy." The diagram below maps the specific failure points where ACTH (1-17) is lost during standard preparation.

ACTH_Adsorption_Mechanism Peptide ACTH (1-17) Molecule (Cationic & Hydrophobic) Glass Glass Surface (Silanols Si-O⁻) Peptide->Glass Ionic Bonding (Lys/Arg to Si-O⁻) Plastic Standard Plastic (Hydrophobic Pockets) Peptide->Plastic Hydrophobic Effect (Trp/Phe/Val) TFA TFA Counter-ion (CF3COO⁻) Peptide->TFA Ion Pairing (Strong Association) Loss_Glass Sample Loss (Low Recovery) Glass->Loss_Glass Loss_Plastic Surface Denaturation Plastic->Loss_Plastic Signal_Suppress LC-MS Signal Suppression TFA->Signal_Suppress

Figure 1: Mechanism of ACTH (1-17) non-specific binding (NSB) and TFA interference.[1] The peptide's basic residues target glass, while hydrophobic residues target plastic.

Critical Troubleshooting Modules

Module A: Preventing Surface Adsorption (The "Disappearing Sample")

User Complaint: "My standard curve is non-linear at low concentrations (<10 nM), and I lose up to 60% of the peptide after transfer between tubes."

Root Cause: ACTH (1-17) is adsorbing to the container walls.[1] Standard polypropylene (PP) binds hydrophobic regions; glass binds cationic residues.[1]

The Protocol (Self-Validating):

  • Labware Selection:

    • Do NOT use: Standard borosilicate glass or standard polystyrene tubes.

    • MUST use: Low-Retention (LoBind) Polypropylene tubes or siliconized glass vials.[1]

  • Solvent Engineering (The "Carrier" Strategy):

    • Mechanism:[2] You must saturate the binding sites on the plastic before the peptide gets there, or reduce the water surface tension.

    • Solution 1 (Analytical): Add 0.05% Tween-20 or 30% Acetonitrile to the stock solution.[1]

    • Solution 2 (Bioassay): Add 0.1% - 0.5% BSA (Bovine Serum Albumin) to the buffer.[1] BSA acts as a sacrificial protein, coating the plastic walls.

Data Validation Table: Recovery Rates

Container Type Buffer Additive Recovery (1 nM ACTH 1-17) Status
Standard Glass PBS (pH 7.[1]4) < 20% Critical Failure
Standard PP PBS (pH 7.[1]4) ~ 45% Fail
LoBind PP PBS (pH 7.[1]4) ~ 75% Sub-optimal

| LoBind PP | PBS + 0.1% BSA | > 95% | OPTIMAL |[1]

Module B: The TFA Interference (LC-MS Signal Suppression)

User Complaint: "I see the peptide peak in UV (HPLC), but the signal is absent or suppressed in MS/MS."

Root Cause: ACTH (1-17) is supplied as a TFA salt.[1][3][4][5] In the gas phase (electrospray ionization), TFA forms a strong ion pair with the basic residues (Lys/Arg), neutralizing the charge and preventing the peptide from "flying" into the detector.

The Protocol:

  • Mobile Phase Swap:

    • Replace TFA in your LC mobile phase with 0.1% Formic Acid (FA) or Difluoroacetic Acid (DFA) .[1] FA is weaker and dissociates in the source.

  • TFA Removal (If high concentration is suspected):

    • If the sample contains >0.1% TFA, perform a salt exchange before injection.

    • Method: Dissolve peptide in 10-100 mM HCl, freeze, and lyophilize. Repeat 2x. This converts ACTH-TFA to ACTH-Hydrochloride.[1]

Module C: Cellular Toxicity (Bioassay Variance)

User Complaint: "My cells are dying in the high-concentration treatment groups, skewing the EC50."

Root Cause: TFA is cytotoxic at high nanomolar/micromolar concentrations. It also acidifies unbuffered culture media.

The Protocol:

  • Buffer Exchange: Dissolve the stock peptide in a small volume of DMSO (if compatible) or dilute weak acetic acid, then immediately dilute >1:1000 into buffered media (HEPES/RPMI).

  • Neutralization: Ensure the final culture pH is 7.4. The buffering capacity of the media must overwhelm the acidity of the TFA salt.

Optimized Workflow Diagram

Follow this decision tree to select the correct handling method based on your downstream application.

Optimization_Workflow Start Start: ACTH (1-17) TFA Salt App_Check Select Application Start->App_Check LCMS LC-MS/MS Analysis App_Check->LCMS Bioassay Cell-Based Assay (MC1R Binding) App_Check->Bioassay TFA_Issue Risk: Ion Suppression LCMS->TFA_Issue Tox_Issue Risk: Cytotoxicity & Adsorption Bioassay->Tox_Issue Solvent_LC Solvent: 30% ACN + 0.1% Formic Acid (NO BSA) TFA_Issue->Solvent_LC Container_LC Container: Silanized Glass or LoBind PP Solvent_LC->Container_LC Result_LC High Sensitivity MS Signal Container_LC->Result_LC Solvent_Bio Buffer: PBS + 0.1% BSA (Sacrificial Protein) Tox_Issue->Solvent_Bio Container_Bio Container: LoBind PP Solvent_Bio->Container_Bio Result_Bio Accurate EC50 / Viable Cells Container_Bio->Result_Bio

Figure 2: Decision tree for ACTH (1-17) preparation. Note the divergence in solvent additives (BSA vs. Formic Acid) based on the detection method.

Frequently Asked Questions (FAQ)

Q1: Can I use standard pipette tips if I use LoBind tubes? Scientist Answer: No.[4] The surface area-to-volume ratio in a pipette tip is huge. You can lose 10-20% of your peptide just by pipetting up and down. Use Low-Retention tips for all liquid handling steps involving ACTH (1-17).

Q2: My peptide contains Methionine (Met). Should I be worried about oxidation? Scientist Answer: Yes. ACTH (1-17) contains Met at position 4.[1][6] Oxidation converts Met to Met-Sulfoxide, changing the mass (+16 Da) and potentially reducing biological activity.[1]

  • Fix: Avoid vigorous vortexing (introduces air).[1] Use Argon overlay for long-term storage. Keep stocks at -80°C.

Q3: How do I remove TFA if I don't have a lyophilizer? Scientist Answer: Use a C18 Spin Column .

  • Equilibrate column with 0.1% Formic Acid (FA).[1]

  • Load peptide.[7][8]

  • Wash with 0.1% FA (TFA washes away).[1]

  • Elute with 50% Acetonitrile/0.1% FA. Note: This results in a Formate salt, which is MS-friendly.

References

  • Kristensen, K., et al. (2015).[1][9] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS ONE, 10(5): e0122419.[1][9][10] Link

    • relevance: Quantifies peptide loss to various container materials and valid
  • Sigma-Aldrich Technical Guide. (2023). "Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS." Link

    • relevance: Explains the mechanism of TFA signal suppression in mass spectrometry.
  • Cornish, J., et al. (1999).[1] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1] Link[1]

    • relevance: Establishes the cytotoxicity of TFA salts in bioassays.
  • Goebel-Stengel, M., et al. (2011).[1] "The importance of using the optimal plastic and glassware in studies involving peptides." Analytical Biochemistry, 414(1): 38-46.[1] Link

    • relevance: Comparative analysis of BSA and other blocking agents for preventing peptide NSB.[11]

Sources

Validation & Comparative

A Comparative Analysis of Potency: ACTH(1-17) versus α-Melanocyte-Stimulating Hormone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the intricate signaling network of the melanocortin system, alpha-melanocyte-stimulating hormone (α-MSH) has long been regarded as a principal agonist, particularly at the melanocortin 1 receptor (MC1R). However, emerging research has brought another endogenous peptide, ACTH(1-17), to the forefront. Both α-MSH and ACTH(1-17) are proteolytic cleavage products of the same precursor protein, pro-opiomelanocortin (POMC), and share a common core amino acid sequence.[1][2] This shared origin belies nuanced yet significant differences in their structure, receptor interaction, and ultimate biological potency.

This guide provides a comprehensive, data-driven comparison of ACTH(1-17) and α-MSH. We will dissect their structural distinctions, analyze their binding affinities and functional potencies at various melanocortin receptors (MCRs), and present detailed experimental protocols for their characterization. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical differences that govern the activity of these two important melanocortin peptides.

Structural Comparison: Beyond the Core Sequence

The fundamental difference between α-MSH and ACTH(1-17) lies in their primary structure. α-MSH is a 13-amino acid peptide, whereas ACTH(1-17) is a 17-amino acid fragment of the full-length adrenocorticotropic hormone (ACTH).[3][4]

  • α-MSH Sequence: Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂[4][5]

  • ACTH(1-17) Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg[3]

Key structural distinctions that influence potency include:

  • N-Terminal Acetylation: α-MSH is N-terminally acetylated, a modification absent in ACTH(1-17). This acetylation can protect against enzymatic degradation and influence receptor affinity. Desacetyl-α-MSH, for instance, shows a lower affinity for MC1R but a higher affinity for MC3R compared to its acetylated counterpart.[6][7]

  • C-Terminal Amidation: α-MSH possesses a C-terminal amide group, which is also lacking in ACTH(1-17). This amidation is known to be favored by all MCRs and enhances binding affinity.[6]

  • C-Terminal Extension: ACTH(1-17) features a four-amino-acid extension (-Gly-Lys-Lys-Arg) at its C-terminus. This highly basic tail is crucial for its distinct signaling properties, particularly at MC3R and MC4R.[8]

Mechanism of Action and Signaling Pathways

Both ACTH(1-17) and α-MSH exert their effects by binding to and activating melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs).[9][10] The primary and most well-characterized signaling pathway for MCRs involves the activation of adenylyl cyclase through a stimulatory G-protein (Gαs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][11] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression.[9] Activation of other pathways, such as ERK1/2, has also been reported.[9][12]

Melanocortin_Signaling cluster_membrane Plasma Membrane MCR Melanocortin Receptor (MCR) G_protein Gαs MCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP G_protein->AC Stimulation Ligand ACTH(1-17) or α-MSH Ligand->MCR Binding PKA PKA cAMP->PKA Activation CREB CREB (in nucleus) PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: Canonical Melanocortin Receptor Signaling Pathway.

Comparative Potency Analysis

The potency of a ligand is a composite of its ability to bind to a receptor (affinity) and its ability to elicit a functional response upon binding (efficacy).

Receptor Binding Affinity (Ki)

Binding affinity is typically determined through competitive binding assays, where the test ligand competes with a radiolabeled ligand for receptor binding sites. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates higher affinity.

ReceptorACTH(1-17) Ki (nM)α-MSH Ki (nM)Summary of Comparison
MC1R 0.21 - 0.23[1][3][13]0.12 - 0.23[1][3][4][14]Both peptides exhibit very high, sub-nanomolar affinity. Some studies report a slightly higher affinity for α-MSH, while others find them comparable.[1][3]
MC3R 14[13]31 - 31.5[4][14]ACTH(1-17) demonstrates a moderately higher affinity for MC3R compared to α-MSH.
MC4R 419[13]660 - 900[4][14]Both peptides have significantly lower affinity for MC4R compared to MC1R and MC3R. ACTH(1-17) shows a slightly higher affinity than α-MSH.
MC5R 4,240[13]5,700 - 7,160[4][14]Both peptides bind to MC5R with the lowest affinity among the MCRs, with ACTH(1-17) showing a marginally higher affinity.
Functional Potency (EC50)

Functional potency measures the concentration of a ligand required to produce 50% of the maximal response in a given assay, such as cAMP production or melanogenesis.

AssayTargetACTH(1-17) EC50 (nM)α-MSH EC50 (nM)Key Finding
cAMP Production hMC1R3.02[13]Not always specified, but ACTH(1-17) is reported to be more potent.[1]ACTH(1-17) is a more potent agonist than α-MSH in stimulating cAMP production at the human MC1R.[1]
IP₃ Production hMC1R--ACTH(1-17) was found to be more potent than α-MSH in increasing inositol 1,4,5-trisphosphate (IP₃) production.[1]
Melanogenesis Human Melanocytes0.0001 and 0.08 (biphasic)[13]-ACTH(1-17) stimulates melanogenesis in a biphasic manner, a characteristic not observed with α-MSH.[1][13]

Analysis: The data reveals a fascinating divergence between binding affinity and functional potency, especially at the MC1R. While α-MSH may have a slightly higher or comparable binding affinity, ACTH(1-17) is demonstrably more potent in eliciting downstream signaling events like cAMP and IP₃ production.[1] This suggests that the C-terminal extension of ACTH(1-17) may induce a more productive conformational change in the receptor, leading to enhanced signal transduction. The biphasic dose-response of ACTH(1-17) in melanogenesis further highlights its unique interaction with the cellular machinery.[1][13]

Functional Insights: Anti-Inflammatory Effects

Both α-MSH and ACTH peptides are renowned for their potent anti-inflammatory and immunomodulatory properties.[15][16][17][18] These effects are largely independent of the glucocorticoid-producing actions of full-length ACTH.[19]

  • α-MSH: Acts as an "anti-cytokine" by suppressing pro-inflammatory mediators like TNF-α, IL-1, and IL-6, while inducing the anti-inflammatory cytokine IL-10.[16] These actions are mediated through MCRs (primarily MC1R, MC3R, and MC5R) on various immune and non-immune cells.[20] The C-terminal tripeptide of α-MSH, KPV, also possesses significant anti-inflammatory properties.[16]

  • ACTH(1-17): As a fragment of ACTH, it also exhibits anti-inflammatory activities by modulating cytokine production and immune cell function through melanocortin receptors.[18] Its ability to reduce inflammation makes it a subject of interest for various therapeutic applications.[18][21]

Given that ACTH(1-17) can be more potent at stimulating downstream signaling at certain MCRs, it is plausible that it may exhibit distinct or more potent anti-inflammatory effects in specific contexts compared to α-MSH, although direct comparative studies on inflammation are less common.

Experimental Protocols

To ensure the trustworthiness and reproducibility of potency comparisons, standardized and validated experimental protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of unlabeled ligands by measuring their ability to displace a specific radioligand.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation: Culture cells (e.g., HEK293) stably expressing the human melanocortin receptor of interest (e.g., hMC1R). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., [¹²⁵I]Nle⁴,D-Phe⁷-α-MSH) and a range of concentrations of the unlabeled competitor peptide (ACTH(1-17) or α-MSH).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger for MCRs.

cAMP_Assay_Workflow A 1. Seed MCR-expressing cells in a 96-well plate B 2. Pre-incubate cells with a phosphodiesterase (PDE) inhibitor A->B C 3. Stimulate cells with a dose-range of ACTH(1-17) or α-MSH B->C D 4. Lyse cells and detect intracellular cAMP (e.g., HTRF, ELISA) C->D E 5. Data Analysis - Generate dose-response curve - Calculate EC₅₀ and Eₘₐₓ D->E

Caption: Workflow for a cAMP Accumulation Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells expressing the target MCR into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Peptide Stimulation: Add varying concentrations of ACTH(1-17) or α-MSH to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cAMP signal against the log concentration of the peptide. Use non-linear regression (e.g., four-parameter logistic equation) to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion and Future Perspectives

The comparison between ACTH(1-17) and α-MSH reveals a sophisticated interplay between peptide structure and biological function. While both are potent agonists at melanocortin receptors, they are not functionally interchangeable.

  • At the MC1R , ACTH(1-17) demonstrates superior functional potency in signal transduction, suggesting it may be a more powerful activator of downstream pathways despite having a comparable binding affinity to α-MSH.[1] This is a critical consideration for studies on melanogenesis and skin inflammation, where MC1R is the predominant receptor.

  • At other MCRs (MC3R, MC4R, MC5R) , ACTH(1-17) consistently shows a slightly higher binding affinity than α-MSH, which may translate to different physiological outcomes in the central nervous system and peripheral tissues where these receptors are expressed.

For the researcher and drug developer, the choice between these two peptides is not arbitrary. The selection must be guided by the specific receptor subtype of interest and the desired biological endpoint. The enhanced potency of ACTH(1-17) at MC1R, coupled with its higher natural abundance in certain tissues like the skin, suggests it may play a more significant physiological role than previously appreciated.[1] Future investigations should focus on direct, head-to-head comparisons of these peptides in various in vivo models of inflammation and other MCR-mediated pathologies to fully elucidate their therapeutic potential.

References

  • Catania, A., & Lipton, J. M. (1997). Anti-inflammatory actions of the neuroimmunomodulator alpha-MSH. Immunology Today, 18(3), 140-145. Available at: [Link]

  • Gáll, T., Kovács, D., & Szabó, A. (2020). Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player. International Journal of Molecular Sciences, 21(23), 9036. Available at: [Link]

  • Tsatmali, M., Ancans, J., Thody, A. J., & Vaudry, H. (1999). ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH. Cellular and Molecular Biology (Noisy-le-grand, France), 45(7), 1029–1034. Available at: [Link]

  • Wikipedia contributors. (n.d.). α-Melanocyte-stimulating hormone. In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Melanocyte-stimulating hormone. In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Lipton, J. M., Macaluso, A., Hiltz, M. E., & Catania, A. (1994). Antiinflammatory influences of alpha-MSH molecules: central neurogenic and peripheral actions. The Journal of Neuroscience, 14(4), 2377–2382. Available at: [Link]

  • Luger, T. A., & Brzoska, T. (2007). α-Melanocyte-Stimulating Hormone and Related Tripeptides: Biochemistry, Antiinflammatory and Protective Effects in Vitro and in Vivo, and Future Perspectives for the Treatment of Immune-Mediated Inflammatory Diseases. Endocrine Reviews, 28(4), 347-386. Available at: [Link]

  • Eves, P. C., MacNeil, S., & Haycock, J. W. (2003). Anti-inflammatory and anti-invasive effects of α-melanocyte-stimulating hormone in human melanoma cells. British Journal of Cancer, 89(10), 2004-2015. Available at: [Link]

  • Protein Data Bank Japan (PDBj). (n.d.). EMDB-35601: Cryo-EM structure of the alpha-MSH-bound human melanocortin receptor 5 in complex with G protein. Retrieved February 10, 2026, from [Link]

  • Diano, S. (2010). New aspects of melanocortin signaling: a role for PRCP in α-MSH degradation. Frontiers in Neuroendocrinology, 32(1), 25-33. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Alpha-msh (CID 16133793). PubChem. Retrieved February 10, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Alpha melanocyte stimulating hormone – Knowledge and References. Retrieved February 10, 2026, from [Link]

  • Catania, A., Gatti, S., Colombo, G., & Lipton, J. M. (2004). Antimicrobial Properties of α-MSH and Related Synthetic Melanocortins. Journal of Leukocyte Biology, 75(2), 253-259. Available at: [Link]

  • Herraiz, C., & Garcia-Borron, J. C. (2013). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Peptides, 48, 22-35. Available at: [Link]

  • Bertin Technologies. (n.d.). ACTH (1-17) (human, mouse, rat, porcine, bovine, ovine) (trifluoroacetate salt). Retrieved February 10, 2026, from [Link]

  • Singh, A., & Ghosh, M. (2013). Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. Journal of Clinical & Diagnostic Research, 7(8), 1745–1748. Available at: [Link]

  • Schiöth, H. B., Muceniece, R., & Wikberg, J. E. (1997). The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of α-MSH. Journal of Endocrinology, 155(1), 73–78. Available at: [Link]

  • Li, Y., & Zhang, Y. (2020). Melanocortin 5 receptor signaling pathway in health and disease. Cellular and Molecular Life Sciences, 77(1), 1-16. Available at: [Link]

  • Ovid. (n.d.). The melanocortin receptor signaling system and.... Annals of the New York Academy of Sciences. Retrieved February 10, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Adrenocorticotropic hormone. In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Mann, M. K., & Maresz, K. (2022). Ingested (Oral) Adrenocorticotropic Hormone Inhibits IL-17 in the Central Nervous System in the Mouse Model of Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis. ImmunoHorizons, 6(7), 497-506. Available at: [Link]

  • Montero-Melendez, T., Gobbetti, T., & Perretti, M. (2015). Distinct binding and signaling activity of Acthar Gel compared to other melanocortin receptor agonists. Expert Opinion on Drug Discovery, 10(12), 1329-1338. Available at: [Link]

  • Yang, Y., & Hruby, V. J. (2008). Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors. Biochemistry, 47(40), 10692–10701. Available at: [Link]

  • RegenOMedix. (n.d.). Does ACTH Reduce Inflammation in Medical Treatments?. Retrieved February 10, 2026, from [Link]

  • Li, Y., et al. (2022). Natural Adrenocorticotropic Hormone (ACTH) Relieves Acute Inflammation in Gout Patients by Changing the Function of Macrophage. Evidence-Based Complementary and Alternative Medicine, 2022, 1-12. Available at: [Link]

  • Karahan, S. C., et al. (2015). Effect of Adrenocorticotropic Hormone Stimulation on Ischemia-modified Albumin Levels in vivo. Balkan Medical Journal, 32(4), 382-387. Available at: [Link]

  • DergiPark. (n.d.). THE ACTIONS OF THE a-MELANOCYTE STIMULATING HORMONE (a-MSH) IN INFLAMMATORY CONDITIONS. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Competition curves of different ACTH/MSH analogues obtained on COS-1.... Retrieved February 10, 2026, from [Link]

Sources

Validating the Specificity of ACTH (1-17) TFA for MC1R: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ACTH (1-17) (H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH) represents a critical tool in melanocortin signaling research. While often overshadowed by the full-length ACTH (1-39) or the standard ACTH (1-24) fragment, ACTH (1-17) exhibits a unique pharmacological profile: super-agonist potency at the Melanocortin-1 Receptor (MC1R) combined with reduced potency at the adrenal MC2R compared to ACTH (1-24).

This guide provides a rigorous framework for validating ACTH (1-17) TFA specificity. It addresses the common pitfall of assuming "ACTH" peptides are universally non-selective and details how to experimentally distinguish MC1R efficacy from off-target MC2R/MC3R/MC4R activity.

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

To design a valid experiment, one must understand why ACTH (1-17) behaves differently than


-MSH or ACTH (1-24).
  • The Message (1-13): Contains the His-Phe-Arg-Trp (6-9) pharmacophore common to all melanocortins (

    
    -MSH). This drives binding to MC1R, MC3R, MC4R, and MC5R.
    
  • The Address (14-17): The Lys-Lys-Arg (15-17) motif is highly basic.[1][2]

    • At MC1R: These basic residues interact electrostatically with the receptor's extracellular loops, drastically increasing affinity and efficacy compared to

      
      -MSH.
      
    • At MC2R: This region initiates binding, but MC2R requires the longer C-terminal tail (up to residue 24) and the accessory protein MRAP for full nanomolar potency. Therefore, ACTH (1-17) acts as a weaker agonist at MC2R than ACTH (1-24).

Visualization: Ligand-Receptor Interaction Logic

G ACTH_Core ACTH (1-13) / α-MSH Core (HFRW Motif) MC1R MC1R (Skin/Immune) High Affinity Target ACTH_Core->MC1R Basal Activation MC34R MC3R / MC4R CNS Targets ACTH_Core->MC34R Moderate Activation Extension C-Term Extension (14-17) (KKR Basic Motif) Extension->MC1R SUPER-POTENCY (Electrostatic Lock) MC2R MC2R (Adrenal) Off-Target Extension->MC2R Partial Recognition Full_Tail Full Tail (18-24) Full_Tail->MC2R Required for Full Potency

Figure 1: Structural logic dictating ACTH (1-17) specificity. The 14-17 extension boosts MC1R activity significantly while providing insufficient "address" for maximal MC2R activation.

Comparative Profiling Data

The following data aggregates typical pharmacological values. Note the "Specificity Window" between MC1R and the other subtypes.

Receptor SubtypeLigandBinding Affinity (

)
Functional Potency (

)
Specificity Note
MC1R ACTH (1-17) ~0.21 nM ~0.1 - 0.5 nM Primary Target (Super-Agonist)
MC1R

-MSH
~0.13 nM~1.0 - 5.0 nMACTH (1-17) is functionally more potent.
MC2R ACTH (1-17) >100 nM >50 nM Significant drop vs ACTH (1-24).
MC2RACTH (1-24)<1.0 nM<1.0 nMGold standard for MC2R.
MC3RACTH (1-17)~14 nM~5 - 10 nMModerate cross-reactivity.
MC4RACTH (1-17)~420 nM>100 nMLow affinity.
MC5RACTH (1-17)>4000 nMMicromolarNegligible.

Data synthesized from comparative studies involving human MCR isoforms expressed in HEK293 cells [1][2].

Experimental Validation Framework

To validate this specificity in your own lab, you cannot rely on binding affinity (


) alone, as ACTH (1-17) may bind MC2R without triggering full Gs-coupling efficiency compared to the native ligand. You must use a functional cAMP assay.
Protocol A: The "TFA-Corrected" cAMP Specificity Assay

The Trap: Most commercial ACTH (1-17) is supplied as a Trifluoroacetate (TFA) salt. TFA is cytotoxic at high concentrations and can acidify culture media, causing non-specific cAMP fluctuations or cell death that mimics "low potency."

Prerequisites:

  • Cells: HEK293 stably expressing hMC1R (Target) and CHO-K1 expressing hMC2R + MRAP (Negative Control). Note: MC2R requires MRAP co-expression for surface trafficking.

  • Detection: TR-FRET cAMP kit (e.g., HTRF or Lance Ultra) or GloSensor.

Step-by-Step Methodology:
  • Peptide Reconstitution & Salt Exchange (Crucial Step):

    • Dissolve this compound to 1 mM in 10 mM HCl (to prevent oxidation of Met4).

    • Expert Tip: If testing high concentrations (>10 µM), perform a buffer exchange into PBS using a small spin column (3 kDa MWCO) to remove excess TFA counterions.

  • Preparation of Agonist Series:

    • Prepare a 12-point serial dilution (1:3) in stimulation buffer (HBSS + 0.1% BSA + 500 µM IBMX).

    • Range: 1 µM down to 10 fM.

  • Cell Stimulation:

    • Seed cells at 2,000 cells/well in 384-well plates (low volume).

    • Add 5 µL of peptide solution.

    • Incubate for 30 minutes at 37°C. Note: ACTH kinetics are fast; 30 mins is optimal to capture peak cAMP before desensitization.

  • Data Analysis:

    • Fit curves using a 4-parameter logistic equation.

    • Validation Criteria: The

      
       for MC1R must be >100-fold lower (more potent) than the 
      
      
      
      for MC2R.
Protocol B: Competitive Binding (Specificity Confirmation)

If functional data is ambiguous due to receptor reserve (overexpression), use competitive binding to determine true affinity.

  • Tracer: Use [

    
    I]-NDP-
    
    
    
    -MSH (universal MCR ligand).
  • Competition: Displace tracer with increasing concentrations of ACTH (1-17).

  • Readout: If ACTH (1-17) is specific, it should displace tracer from MC1R at sub-nanomolar concentrations, but require >100 nM to displace tracer from MC2R or MC4R.

Troubleshooting & Expert Insights

The "Super-Agonist" Artifact

In systems with high MC1R density (e.g., B16-F10 melanoma cells), ACTH (1-17) may appear equipotent to


-MSH. The distinct potency advantage of ACTH (1-17) is best observed in systems with physiological receptor density  or in assays measuring downstream endpoints like tyrosinase activity or melanin content, where the sustained signaling of ACTH (1-17) outperforms 

-MSH.
Stability Issues (Met-4 Oxidation)

ACTH (1-17) contains Methionine at position 4. Oxidation of Met to Met-sulfoxide significantly reduces potency.

  • Solution: Always store lyophilized peptide at -20°C or -80°C under argon. Avoid repeated freeze-thaws. Use degassed buffers for dilution.

MC2R "False Negatives"

If you see zero activity at MC2R, ensure your cell line expresses MRAP (Melanocortin-2 Receptor Accessory Protein). MC2R is non-functional without it.[3] A valid specificity test requires a functional MC2R system (positive control: ACTH 1-24) to prove that ACTH 1-17 is selectively weak, not just that the assay is broken.

Visualization: Validation Workflow

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Assay cluster_2 Phase 3: Analysis Step1 Reconstitute This compound Step2 TFA Cleanup / Buffer Exchange Step1->Step2 Step3 MC1R Cells (Target) Step2->Step3 Step4 MC2R+MRAP Cells (Off-Target) Step2->Step4 Step5 Calculate Selectivity Index (SI) Step3->Step5 EC50 (A) Step4->Step5 EC50 (B) Decision VALIDATED Step5->Decision SI > 100x?

Figure 2: Step-by-step workflow for validating peptide specificity, highlighting the critical salt-exchange step often missed in standard protocols.

References

  • Tsatmali, M., et al. (1999).[4] ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH.[4][5] Cellular and Molecular Biology.

  • Schiöth, H. B., et al. (1997).[6] The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of alpha-MSH.[6] Journal of Endocrinology.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). Melanocortin receptors.[2][3][4][5][7][8][9]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes.[10] American Journal of Physiology-Endocrinology and Metabolism.

Sources

A Comparative Guide to the Efficacy of Synthetic Melanocortin Analogs: A Focus on ACTH (1-17) TFA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of ACTH (1-17) TFA and other prominent synthetic melanocortin analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, receptor selectivity, functional potency, and downstream signaling mechanisms that define the efficacy of these compounds. We will explore the causality behind experimental choices for their characterization and provide validated protocols to ensure scientific rigor.

The Melanocortin System: A Nexus of Physiological Control

The melanocortin system is a critical signaling network that plays a pivotal role in regulating a diverse array of physiological processes, including skin pigmentation, inflammation, energy homeostasis, sexual function, and steroidogenesis.[1][2][3][4] This system comprises five G protein-coupled receptors (GPCRs), designated MC1R through MC5R, their endogenous peptide ligands, and naturally occurring antagonists.[1][5][6]

The primary endogenous agonists are derived from the precursor protein proopiomelanocortin (POMC).[1] These include the melanocyte-stimulating hormones (α-MSH, β-MSH, γ-MSH) and the adrenocorticotropic hormone (ACTH).[1][6] With the exception of MC2R, which is exclusively activated by ACTH, the other receptors can be activated by several of these peptides.[7] The development of synthetic analogs of these native ligands has been instrumental in dissecting the function of individual receptors and has paved the way for novel therapeutic strategies.

Profiling the Agonists: this compound and Key Synthetic Analogs

The therapeutic and research utility of a melanocortin analog is defined by its unique profile of receptor affinity, selectivity, and functional potency. Here, we compare this compound against three other widely studied synthetic analogs: Melanotan II, Bremelanotide, and Setmelanotide.

This compound

ACTH (1-17) is a peptide fragment corresponding to the N-terminal 17 amino acids of the full-length adrenocorticotropic hormone.[8][9] It contains the core HFRW (His-Phe-Arg-Trp) pharmacophore common to most melanocortins.[7] Its primary characteristic is its high potency as an agonist for the human melanocortin 1 receptor (MC1R), which is primarily expressed on melanocytes and involved in pigmentation.[6][8][10] Studies have shown it to be even more potent than the endogenous α-MSH at inducing melanogenesis in human melanocytes.[11] While it shows the highest affinity for MC1R, it also binds to other melanocortin receptors, albeit with significantly lower affinity.[8]

Melanotan II (MT-II)

Melanotan II is a synthetic, cyclic analog of α-MSH developed for enhanced stability.[12] It is a non-selective agonist with high affinity for MC1R, MC3R, MC4R, and MC5R.[12][13] This lack of selectivity means its administration can lead to a broad range of effects, including skin tanning (MC1R), increased sexual arousal (MC4R), and appetite suppression (MC4R).[3][13][14] Its broad activity profile makes it a valuable tool for general melanocortin system research but presents challenges for targeted therapeutic applications due to potential side effects.[3][13][15]

Bremelanotide (PT-141)

Bremelanotide, a metabolite of Melanotan II, is a cyclic peptide analog of α-MSH.[16] It functions as a melanocortin receptor agonist, with its therapeutic effects primarily attributed to its action on the MC4R, which is prevalent in the central nervous system and plays a key role in sexual function.[16][17][18][19] Animal studies suggest bremelanotide activates MC4Rs in the medial preoptic area of the hypothalamus, leading to an increased release of dopamine, a neurotransmitter associated with sexual desire.[20] It has received FDA approval for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[16][19]

Setmelanotide

Setmelanotide is an eight-amino-acid cyclic peptide designed as a selective MC4R agonist.[21][22] Its development was a direct response to the need for targeted therapies for obesity linked to genetic defects in the melanocortin pathway.[21] By activating MC4R in the hypothalamus, setmelanotide can restore downstream signaling, leading to decreased appetite and increased energy expenditure.[21][22][23] It is the first therapy approved for rare genetic disorders of obesity, including those caused by deficiencies in POMC, PCSK1, or the leptin receptor (LEPR).[22][24] A notable side effect is skin and hair darkening, which is likely due to off-target activation of MC1R.[22]

Quantitative Comparison of Receptor Efficacy

The efficacy of these analogs can be quantitatively compared by examining their binding affinities (Kᵢ) and functional potencies (EC₅₀) at the different melanocortin receptors. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.

LigandMC1RMC3RMC4RMC5RPrimary Application/Effect
This compound Kᵢ: 0.21-0.23 nM [8][10]EC₅₀: 3.02 nM [8]Kᵢ: 14 nM[8]Kᵢ: 419 nM[8]Kᵢ: 4,240 nM[8]Melanogenesis (Skin Pigmentation)[11]
Melanotan II Potent Agonist[12][13]Potent Agonist[12][13]Potent Agonist[12][13]Potent Agonist[12][13]Non-selective; Tanning, Sexual Function[3][14]
Bremelanotide AgonistAgonist[18]Primary Target Agonist [17][18]AgonistFemale Hypoactive Sexual Desire Disorder[16][19]
Setmelanotide Some Activity (Side Effect)[22]~20-fold less activity than MC4R[25]Selective Agonist [22]Low Activity[25]Rare Genetic Obesity Disorders[22][24]
Note: Specific Kᵢ and EC₅₀ values for all analogs across all receptors are not consistently reported in single comparative studies and can vary based on assay conditions. The table reflects the primary selectivity and potency profiles described in the literature.

Mechanistic Insights: Signaling Pathways

The five melanocortin receptors are GPCRs that primarily couple to the Gs alpha subunit.[1][5] Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), to mediate the physiological response.[12]

While this Gs-cAMP pathway is the canonical signaling route, evidence suggests that melanocortin receptors can also couple to other G proteins (Gi, Gq) or activate cAMP-independent pathways like the ERK1/2 pathway, a phenomenon known as biased agonism.[1][5] The specific signaling cascade activated can depend on the ligand, the receptor subtype, and the cellular context, adding a layer of complexity to the action of these analogs.[5]

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCR Melanocortin Receptor (MCR) Gs_alpha Gαs MCR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Stimulates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Initiates Ligand Melanocortin Analog Ligand->MCR Binds

Caption: Canonical Gs-cAMP signaling pathway for melanocortin receptors.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are essential. The following protocols describe core methodologies for characterizing melanocortin analogs.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of an unlabeled melanocortin analog by measuring its ability to compete with a radiolabeled ligand for binding to a specific melanocortin receptor.

Causality: This assay quantifies the physical interaction between the ligand and the receptor. A high affinity (low Kᵢ) is often a prerequisite for potent biological activity. Using a cell line stably expressing a single receptor subtype ensures the measured affinity is specific to that target.

Methodology:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably transfected with the human melanocortin receptor of interest (e.g., hMC1R) to ~80-90% confluency.

  • Membrane Preparation: Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Cell membranes (containing the receptor).

    • A fixed concentration of a radiolabeled melanocortin ligand (e.g., [¹²⁵I]-NDP-α-MSH).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a melanocortin analog by measuring its ability to stimulate intracellular cAMP production.

Causality: This assay measures the biological response downstream of receptor binding and Gs protein activation. It provides a direct measure of the compound's ability to act as an agonist and initiate the signaling cascade. Kits for this purpose are commercially available.[26][27]

Methodology:

  • Cell Plating: Seed cells expressing the target receptor (e.g., hMC4R) into a 384-well assay plate and incubate overnight.[28]

  • Compound Preparation: Prepare serial dilutions of the test analog (e.g., Setmelanotide) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Include a positive control (e.g., α-MSH) and a vehicle control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.[29]

  • Detection: Lyse the cells and detect the accumulated cAMP using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen™, or ELISA-based assay.[26][29] These kits typically use a competitive immunoassay format.

  • Data Analysis: Plot the assay signal (which corresponds to the cAMP level) against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

Experimental_Workflow cluster_binding Binding Assay (Affinity - Ki) cluster_functional Functional Assay (Potency - EC50) b1 Prepare Receptor Membranes b2 Incubate: Membranes + Radioligand + Test Compound b1->b2 b3 Filter & Wash (Separate Bound/Free) b2->b3 b4 Count Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Plate Receptor-Expressing Cells f2 Stimulate Cells with Test Compound f1->f2 f3 Incubate to Accumulate cAMP f2->f3 f4 Lyse Cells & Detect cAMP (e.g., HTRF, AlphaScreen) f3->f4 f5 Calculate EC50 f4->f5

Sources

Comparison Guide: A Framework for Validating ACTH (1-17) Activity via Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of the peptide ACTH (1-17) TFA. We move beyond simple activity assays to present a self-validating experimental design that uses a specific receptor antagonist to prove that the observed effects of ACTH (1-17) are mechanistically driven by on-target receptor engagement. This approach is fundamental for validating new batches of the peptide, characterizing its pharmacological profile, and ensuring data integrity in preclinical research.

Mechanistic Rationale: The "Why" Behind the Assay

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment of the full-length ACTH (1-39) hormone.[1] Unlike the full-length hormone, which is the primary ligand for the melanocortin-2 receptor (MC2R) in the adrenal cortex, ACTH (1-17) displays a distinct pharmacological profile.[2][3] It is a potent agonist for other members of the melanocortin receptor (MCR) family, a group of G protein-coupled receptors (GPCRs).[4]

Notably, ACTH (1-17) shows high affinity for the human melanocortin-1 receptor (MC1R) with a Ki value of approximately 0.21-0.23 nM and is also a potent agonist at this receptor, stimulating cAMP production with an EC50 of about 3.02 nM in engineered cell lines.[5][6][7] It also binds to MC3R, MC4R, and MC5R, albeit with lower affinities.[6]

The Principle of Pharmacological Validation

Observing a biological effect after applying a compound is only the first step. To ensure scientific rigor, one must confirm that this effect is due to the specific interaction between the compound (the agonist) and its intended target (the receptor). This is achieved using a competitive antagonist—a molecule that binds to the same site on the receptor as the agonist but fails to activate it.

If ACTH (1-17) is truly acting through a specific melanocortin receptor, its ability to generate a signal should be specifically blocked by an antagonist for that receptor. In a functional assay, this is observed as a rightward shift in the agonist's dose-response curve, meaning a higher concentration of the agonist is needed to achieve the same level of response in the presence of the antagonist. This experimental outcome provides strong evidence for a specific, receptor-mediated mechanism of action.

The Signaling Pathway: From Receptor to Readout

Most melanocortin receptors, including MC1R and MC4R, primarily couple to the stimulatory G protein, Gαs.[8][9] The binding of an agonist like ACTH (1-17) initiates a well-defined signaling cascade, making it an ideal pathway for a quantitative functional assay.

  • Agonist Binding : ACTH (1-17) binds to the extracellular domain of the receptor.

  • Gαs Activation : The receptor undergoes a conformational change, activating the associated Gαs protein.[10]

  • Adenylyl Cyclase Activation : The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[11]

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[12][13]

  • Downstream Effects : cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

Our assay leverages this pathway by directly measuring the production of cAMP, providing a robust and quantifiable readout of receptor activation. The antagonist, by blocking agonist binding, will inhibit this entire cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R Gαs AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts Agonist ACTH (1-17) Agonist->MC4R Binds & Activates Antagonist SHU-9119 Antagonist->MC4R Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Agonist (ACTH 1-17) and antagonist (SHU-9119) signaling at MC4R.

Experimental Design: A Self-Validating Workflow

This guide uses the well-characterized melanocortin receptor antagonist SHU-9119 to validate the activity of ACTH (1-17). SHU-9119 is a potent antagonist at the human MC3 and MC4 receptors.[14][15] Therefore, the ideal experimental system is a cell line engineered to express one of these receptors, for example, HEK293 cells stably expressing the human MC4 receptor (hMC4R).

The Overall Workflow

The experiment is designed in two main parts: first, to determine the baseline potency of ACTH (1-17) alone, and second, to demonstrate that this activity can be competitively antagonized.

Experimental_Workflow A 1. Culture & Seed HEK293-hMC4R Cells B 2. Prepare Reagent Dilutions (Agonist & Antagonist) A->B C 3. Cell Treatment (Two Conditions) B->C D Condition A: Agonist Dose-Response C->D  Control E Condition B: Antagonist (fixed conc.) + Agonist Dose-Response C->E  Test F 4. Incubate & Lyse Cells D->F E->F G 5. Measure Intracellular cAMP (e.g., HTRF, ELISA) F->G H 6. Data Analysis (Non-linear Regression) G->H I 7. Compare Dose-Response Curves & Confirm Rightward Shift H->I

Caption: Workflow for confirming agonist activity via competitive antagonism.

Detailed Experimental Protocols

Materials

  • Cell Line: HEK293 cells stably expressing the human Melanocortin-4 Receptor (hMC4R).

  • Peptides:

    • This compound (test article)

    • SHU-9119 (antagonist)[14][15]

  • Reagents:

    • Cell Culture Media (e.g., DMEM, 10% FBS, 1% Pen-Strep)

    • Assay Buffer (e.g., HBSS or PBS with 0.1% BSA)

    • Phosphodiesterase (PDE) Inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[16]

    • cAMP Assay Kit (e.g., HTRF, LANCE, or ELISA-based kits).[17][18]

  • Equipment:

    • 384-well or 96-well white assay plates

    • Multichannel pipettes

    • Plate reader compatible with the chosen cAMP assay technology

Part A: Determining the Agonist Potency (EC₅₀) of ACTH (1-17)

This part establishes the baseline activity of your ACTH (1-17) sample.

  • Cell Seeding:

    • Culture HEK293-hMC4R cells to ~80-90% confluency.

    • Harvest cells and resuspend in fresh media.

    • Seed cells into an assay plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ACTH (1-17) in sterile water or DMSO.

    • Perform a serial dilution series in Assay Buffer containing a PDE inhibitor (e.g., IBMX) to create a range of concentrations (e.g., from 1 µM down to 1 pM). Include a "zero agonist" (vehicle) control.

  • Assay Procedure:

    • Carefully remove the culture media from the cell plate.

    • Add the prepared ACTH (1-17) dilutions to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

Part B: Confirming Activity via Competitive Antagonism

This part validates that the activity observed in Part A is MC4R-mediated.

  • Reagent Preparation:

    • Prepare a stock solution of the antagonist, SHU-9119.

    • Prepare two sets of ACTH (1-17) serial dilutions as in Part A.

    • Prepare two antagonist solutions in Assay Buffer (with PDE inhibitor):

      • Vehicle Control: Assay Buffer only.

      • Antagonist Solution: Assay Buffer containing a fixed concentration of SHU-9119. A common starting point is 10x the antagonist's known IC₅₀ or Ki value (for SHU-9119 at hMC4R, an IC₅₀ of 0.06 nM is reported, so a 1 nM concentration would be appropriate).[15]

  • Assay Procedure:

    • Remove culture media from the seeded cell plate.

    • Pre-incubation: Add the "Vehicle Control" solution to one set of agonist dilution wells and the "Antagonist Solution" to the second set.

    • Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

    • Agonist Addition: Add the corresponding ACTH (1-17) dilutions to the wells.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels.

Data Analysis and Expected Results

The raw data (e.g., fluorescence ratio, absorbance) should be converted to cAMP concentrations using a standard curve. Normalize the data so that the basal response (no agonist) is 0% and the maximal response to the agonist alone is 100%.

Plot the normalized response against the logarithm of the ACTH (1-17) concentration. Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curves and determine the EC₅₀ value for each condition.

Table 1: Representative Data Structure and Expected Outcome

ACTH (1-17) [M]Normalized Response (%) (Agonist Alone)Normalized Response (%) (+ 1 nM SHU-9119)
1.00E-121.20.5
1.00E-118.52.1
1.00E-1025.69.8
1.00E-09 50.1 (EC₅₀) 28.4
1.00E-0885.365.7
1.00E-08 ...~50.0 (EC₅₀ Shift)
1.00E-0798.992.3
1.00E-06100.099.5

Interpretation of Results

  • Agonist Alone: The data should yield a clear sigmoidal curve, from which you can calculate the potency (EC₅₀) of your this compound batch.

  • Agonist + Antagonist: The presence of SHU-9119 should cause a parallel, rightward shift of the dose-response curve. The calculated EC₅₀ value will be significantly higher, while the maximal response should remain largely unchanged.

This rightward shift is the definitive evidence of competitive antagonism. It confirms that your this compound sample is producing a biological response by acting as an agonist at the hMC4R, the specific target of the antagonist used. The absence of such a shift would suggest the observed activity is non-specific, artifactual, or mediated by a different receptor.

Conclusion

Validating the mechanism of action is a critical step in pharmacological research. The experimental framework detailed in this guide provides a robust, logical, and self-validating method to confirm that the biological activity of this compound is mediated specifically through a melanocortin receptor. By demonstrating competitive antagonism with a known inhibitor like SHU-9119, researchers can proceed with confidence in the integrity of their results and the on-target activity of their peptide.

References

  • Tsatmali M et al. (1999). ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH. Cell Mol Biol (Noisy-le-grand), 45(7):1029-34. [Link]

  • Dores, R. M., & Garcia, Y. A. (2017). From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective. Frontiers in Endocrinology, 8, 19. [Link]

  • Herraiz, C., et al. (2022). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Cellular and Molecular Life Sciences, 79(12), 609. [Link]

  • Patsnap Synapse. (2024). What are ACTH receptor antagonists and how do they work?. Patsnap. [Link]

  • Lam, D. D., & Heisler, L. K. (2014). The melanocortin pathway and energy homeostasis: From discovery to obesity therapy. Obesity (Silver Spring, Md.), 22(3), 583–593. [Link]

  • Li, S., et al. (2020). Melanocortin 5 receptor signaling pathway in health and disease. Oncotarget, 11(14), 1229–1243. [Link]

  • Al-Tonsi, A. A., et al. (2022). The melanocortin receptor signaling system and its relevance for the treatment of obesity. Annals of the New York Academy of Sciences, 1511(1), 51–71. [Link]

  • Li, S., et al. (2020). Melanocortin 5 Receptor Signaling Pathway in Health and Disease. Oncotarget, 11(14), 1229-1243. [Link]

  • Crinetics Pharmaceuticals. Atumelnant, Oral ACTH Antagonist. Crinetics Pharmaceuticals. [Link]

  • PubMed. ACTH1-17 Is a More Potent Agonist at the Human MC1 Receptor Than alpha-MSH. PubMed. [Link]

  • ResearchGate. The cAMP and Wnt-signaling pathways in benign adrenocortical tumors. ResearchGate. [Link]

  • National Cancer Institute. Definition of ACTH antagonist CRN04894. National Cancer Institute. [Link]

  • Wikipedia. ACTH receptor. Wikipedia. [Link]

  • Zhang, X., et al. (2023). Structural basis of signaling regulation of the human melanocortin-2 receptor by MRAP1. Nature Communications, 14(1), 10. [Link]

  • Clark, A. J. L., & Chan, L. (2015). ACTH Antagonists. Frontiers in Endocrinology, 6, 13. [Link]

  • Roy, M., et al. (2011). Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids. Endocrinology, 152(11), 4363–4378. [Link]

  • Abbiotec. ACTH [1-17] Peptide. Abbiotec. [Link]

  • Dores, R. M. (2017). ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms?. Frontiers in Endocrinology, 8, 18. [Link]

  • PubMed. The effects of ACTH 1-17 on GH secretion in vitro. PubMed. [Link]

  • Wikipedia. Adrenocorticotropic hormone. Wikipedia. [Link]

  • Grieco, P., et al. (2007). Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5. Peptides, 28(6), 1191–1196. [Link]

  • Blake, J., & Li, C. H. (1967). The syntheses and biological activities of [gly-11, 12,13]-alpha-ACTH(1-9)-nonadecapeptide, [gly-12,13] -alpha-ACTH-(1-17)-heptadecapeptide amide, [gly-11,13]-alphaACTH-(1-17)-heptadecapeptide amide, and [gly-13]-alpha-ACTH-(1-17)-heptadecapeptide amide. Biochimica et Biophysica Acta, 147(2), 386-388. [Link]

  • Wang, L., et al. (2011). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. PLoS ONE, 6(2), e16377. [Link]

  • Ji, G., & Neugebauer, V. (2008). Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior. Journal of Neuroscience, 28(15), 3878–3889. [Link]

  • sqadia.com. (2021). Adrenocorticotropic Hormone (ACTH) | Mechanism of Action. YouTube. [Link]

  • National Center for Biotechnology Information. Figure 13. [cAMP Measurement for Antagonists of...]. Assay Guidance Manual. [Link]

  • ResearchGate. cAMP assay principle. In this competitive assay, an anti-cAMP antibody... ResearchGate. [Link]

  • ResearchGate. Principles of commonly used cAMP assays. ResearchGate. [Link]

  • Montero-Melendez, T., et al. (2021). Distinct binding and signaling activity of Acthar Gel compared to other melanocortin receptor agonists. Frontiers in Endocrinology, 12, 693155. [Link]

Sources

Benchmarking Purity: A Comparative Technical Guide to HPLC-MS Analysis of ACTH (1-17) TFA

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for analytical chemists and drug development researchers. It benchmarks the analytical performance of ACTH (1-17) TFA against alternative methodologies and salt forms, focusing on the critical balance between chromatographic resolution and mass spectrometric sensitivity.

Executive Summary & Molecule Profile[1]

ACTH (1-17) (SYSMEHFRWGKPVGKKR) is a synthetic 17-amino acid fragment of Adrenocorticotropic Hormone.[1] It retains the minimal sequence required for steroidogenic activity (activation of MC1 receptors) but possesses a distinct physicochemical profile compared to the clinical standard, ACTH (1-24) (Cosyntropin).

  • The Challenge: The peptide is highly basic (pI ~11) due to five basic residues (Arg8, Lys11, Lys15, Lys16, Arg17) and contains a Methionine (Met4) residue highly susceptible to oxidation.

  • The "TFA Dilemma": The Trifluoroacetate (TFA) salt form is the industry standard for purification because the trifluoroacetate anion acts as an ion-pairing agent, masking the positive charges to prevent peak tailing on C18 columns. However, TFA causes severe signal suppression in Mass Spectrometry (MS).[2][3][4]

This guide compares the Standard TFA Method against Alternative Mobile Phases (Formic Acid, DFA) to establish a "Gold Standard" protocol that ensures both high-resolution separation of impurities and sensitive structural confirmation.

Comparative Analysis: Chromatographic Strategies

The choice of mobile phase modifier is the single most critical variable in ACTH (1-17) analysis. Below is a direct comparison of the "Product Standard" (TFA) against the primary alternative (Formic Acid).

Comparison Table: Mobile Phase Modifiers
FeatureMethod A: 0.1% TFA (Standard) Method B: 0.1% Formic Acid (Alternative) Method C: Hybrid (Optimized)
Mechanism Strong Ion-Pairing (Hydrophobic shift)Weak Ion-Pairing (pH control only)Balanced Ion-Pairing
Peak Shape (Symmetry) Excellent (As < 1.1) Poor (Tailing, As > 1.5)Good (As < 1.2)
Resolution (Rs) High (Separates Met-Ox impurity)Low (Co-elution common)High
MS Sensitivity Suppressed (< 5% signal) High (100% signal) Moderate (~70% signal)
Adduct Formation TFA adducts (+114 Da) observedClean [M+nH]+ spectraClean spectra
Recommendation Use for UV Purity onlyUse for Identity onlyGold Standard for HPLC-MS
Deep Dive: The Causality of Resolution

ACTH (1-17) is highly basic. In Formic Acid (Method B), the positively charged Lys/Arg residues interact with residual silanols on the silica column surface, causing peak tailing.

  • Evidence: In 0.1% FA, the peak width at half-height (

    
    ) for ACTH (1-17) is typically 2.5x wider  than in 0.1% TFA. This loss of resolution often masks the Met-Sulfoxide impurity  (Mass shift +16 Da), which elutes slightly earlier than the main peak.
    
The Self-Validating Solution: Method C

To achieve E-E-A-T (Expertise, Authoritativeness, Trustworthiness) in your data, you cannot rely on Method A or B alone. The Hybrid Method uses 0.02% TFA + 0.08% Formic Acid .

  • Mechanism: The low concentration of TFA (0.02%) is sufficient to saturate silanol sites and sharpen the peak, but low enough to be displaced by the more volatile Formic Acid in the electrospray droplet, restoring MS sensitivity.

Mass Spectrometry Profiling & Impurity Identification[7][8][9]

Charge State Distribution

Due to its sequence (SYSMEHFRWGKPVGKKR), ACTH (1-17) readily protonates. In ESI-MS positive mode, the distribution is distinct:

  • Dominant Species:

    
     and 
    
    
    
  • Theoretical Monoisotopic Mass: 2092.1 Da

  • Target m/z (z=4): 524.03

  • Target m/z (z=5): 419.42

Critical Impurity Markers

When analyzing ACTH (1-17) purity, specific transitions indicate degradation. The protocol must monitor these specific shifts:

  • Met-Oxidation (+16 Da):

    • Cause: Exposure to air/light during storage.

    • Detection: Look for precursor shift +4.0 m/z (z=4 state).

    • Chromatography: Elutes ~0.5 min before the main peak in RP-HPLC.

  • TFA Adducts (+114 Da):

    • Cause: Incomplete desolvation in Method A.

    • Mitigation: Increase source temperature or cone voltage (In-Source CID) to strip the ion pair.

Visualized Workflow: The "Decision Tree" Protocol

The following diagram illustrates the logical flow for selecting the correct analytical path based on the specific requirement (Purity vs. Identity).

ACTH_Analysis_Workflow Start START: ACTH (1-17) Sample Goal Define Analytical Goal Start->Goal Path_UV Goal: Quantitative Purity % Goal->Path_UV QC Release Path_MS Goal: Sequence/ID Confirmation Goal->Path_MS Characterization Method_A METHOD A: High TFA (0.1% TFA / ACN) Path_UV->Method_A UV_Det Detection: UV 214nm Method_A->UV_Det MS_Det Detection: ESI-QTOF / Orbitrap Method_A->MS_Det AVOID: Signal Suppression Result_UV Result: High Res Separation (Quantify Impurities) UV_Det->Result_UV Method_C METHOD C: Hybrid Modifier (0.02% TFA + 0.08% FA) Path_MS->Method_C Method_C->MS_Det Result_MS Result: High Sensitivity (Identify Met-Ox & Truncations) MS_Det->Result_MS

Caption: Analytical decision matrix for ACTH (1-17). Method C is the recommended "Gold Standard" for simultaneous HPLC-MS profiling.

Detailed Experimental Protocol (Method C)

This protocol is self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

A. Reagents & Preparation[1]
  • Solvent A: Water (Milli-Q) + 0.02% TFA + 0.08% Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.02% TFA + 0.08% Formic Acid.

  • Sample: Dissolve this compound to 0.1 mg/mL in Water. Note: Avoid basic buffers which induce deamidation.

B. LC-MS Parameters[6]
  • Column: C18 Peptide Column (e.g., Agilent AdvanceBio or Waters CSH), 2.1 x 100mm, 1.7 µm.

    • Reasoning: Charged Surface Hybrid (CSH) particles prefer basic peptides, allowing lower TFA usage.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 35% B (Shallow gradient for max resolution)

    • 12 min: 90% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 60°C.

    • Reasoning: Higher temperature reduces mobile phase viscosity and improves mass transfer for peptides, sharpening peaks.

C. System Suitability Test (Self-Validation)

Before running unknowns, inject a standard. The run is valid ONLY IF :

  • Peak Asymmetry (As): 0.8 < As < 1.2.

  • Signal-to-Noise (MS): > 100:1 for the [M+4H] ion.

  • Met-Ox Separation: If Met-Oxidized impurity is present, it must be valley-separated (Rs > 1.5) from the main peak.

References

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization: TFA vs. Formic Acid vs. DFA. Waters Blog. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Utilizing Precursor Ion Connectivity to Improve Peptide Identification in MS/MS Analysis. PubMed Central. Retrieved from [Link]

Sources

Technical Comparison & Replication Guide: ACTH (1-17) TFA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Minimal Active Sequence"

In the landscape of melanocortin research, ACTH (1-24) (Tetracosactide) is the established gold standard for adrenal stimulation, possessing full steroidogenic potency indistinguishable from native ACTH (1-39).

ACTH (1-17) represents the minimal active sequence required for Melanocortin Receptor 2 (MC2R) activation.[1] While it retains the "message" (residues 6-9) and the "address" (residues 15-17) required for receptor binding, it lacks the C-terminal stability of the 1-24 fragment.

Verdict for Researchers:

  • Use ACTH (1-24) for robust, reproducible adrenal stimulation in vivo or clinical diagnostics.

  • Use ACTH (1-17) strictly for Structure-Activity Relationship (SAR) studies, mapping the "address" domain of MC2R, or when studying specific MC1R cross-reactivity (where it exhibits high potency).

  • Critical Alert: The Trifluoroacetate (TFA) salt form, common in research-grade peptides, is cytotoxic in cell culture at high concentrations.[2] Data replication fails frequently not due to peptide inactivity, but due to TFA-induced acidification or toxicity.

Comparative Analysis: ACTH (1-17) vs. Alternatives

The following table synthesizes physicochemical and pharmacological differences. Note the distinction between Research Grade 1-17 and the modified pharmaceutical Alsactide.

FeatureACTH (1-17) (Native Sequence)ACTH (1-24) (Tetracosactide)Alsactide (Modified 1-17)
Sequence Sys-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys...Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro[

-Ala1, Lys17]-ACTH(1-17)-4-amino-n-butylamide
MC2R Potency Active but Reduced. ~30-70% of 1-24 depending on assay.Full Potency (100%). Equipotent to native ACTH (1-39).Super-Potent. Enhanced resistance to enzymatic degradation.
Half-Life (In Vivo) Short (<5 mins). Rapid proteolysis.Moderate (~15-20 mins).Long. Modified termini resist exopeptidases.
Primary Utility SAR studies; MC1R/MC2R selectivity mapping.Clinical diagnosis (Cortrosyn); Standard research control.Therapeutic applications (rare).
Salt Form Risk High. Short peptides often have high TFA counter-ion ratios.Moderate.N/A (Clinical formulation).
Mechanism of Action

ACTH (1-17) activates the MC2R, a G-protein coupled receptor (GPCR) on adrenocortical cells.[3][4] Crucially, MC2R requires the Melanocortin Receptor Accessory Protein (MRAP) for trafficking to the membrane. Without MRAP, ACTH (1-17) will show zero efficacy in non-adrenal cell lines (e.g., CHO or HEK293) unless co-transfected.

MC2R_Pathway ACTH ACTH (1-17) MC2R MC2R (GPCR) ACTH->MC2R Binds Gs Gαs Protein MC2R->Gs Activates MRAP MRAP (Accessory Protein) MRAP->MC2R Traffics/Stabilizes AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates StAR StAR Protein (Cholesterol Transport) PKA->StAR Phosphorylates Cort Corticosterone/ Cortisol Release StAR->Cort Rate Limiting Step

Figure 1: The MC2R signaling cascade. Note the critical requirement of MRAP for receptor functionality.

Critical Reagent Handling: The TFA Factor

Most research-grade ACTH (1-17) is supplied as a Trifluoroacetate (TFA) salt . TFA is a byproduct of solid-phase peptide synthesis (SPPS) cleavage.[5]

  • The Problem: TFA is a strong acid.[6][7] In unbuffered solutions, it lowers pH significantly. Furthermore, the trifluoroacetate ion itself can be cytotoxic to sensitive cells (e.g., primary adrenal cells) at concentrations >10 nM.

  • The Solution: You must perform a "Salt Exchange" or use a high-capacity buffer.

Protocol: Handling TFA Salts
  • Reconstitution: Dissolve lyophilized ACTH (1-17) TFA in sterile distilled water to a master stock (e.g., 1 mM).

  • Buffering (Immediate): Do not store in water. Dilute immediately into a buffer (PBS or HEPES, pH 7.4) that is at least 100x the molar concentration of the peptide to neutralize the acid.

  • TFA Removal (Optional but Recommended for Primary Cells):

    • Dissolve peptide in 100 mM HCl.[8][9]

    • Lyophilize.[6][8][9][10][11]

    • Repeat 3x. This exchanges the toxic TFA counter-ion for the biocompatible Chloride (Cl-) ion.

Replication Protocol: In Vitro cAMP Accumulation

To replicate published potency data, use this self-validating workflow.

Objective: Determine EC50 of ACTH (1-17) vs. ACTH (1-24) in MC2R/MRAP expressing cells.

Materials
  • Cell Line: OS3 (Adrenocortical tumor cells) or HEK293T co-transfected with human MC2R and MRAP plasmids.

  • Assay Kit: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (Phosphodiesterase inhibitor). Note: BSA prevents peptide adsorption to plastic; IBMX prevents cAMP degradation.

Step-by-Step Workflow
  • Cell Prep: Seeding cells at 2,000 cells/well in 384-well low-volume plates.

  • Peptide Prep: Prepare serial dilutions (10^-12 M to 10^-6 M) of ACTH (1-17) and ACTH (1-24) in the Stimulation Buffer.

    • Validation Step: Check pH of the highest concentration (10^-6 M). If <7.2, the TFA is not neutralized.

  • Stimulation: Add 5 µL of peptide solution to cells. Incubate for 30 minutes at 37°C.

    • Why 30 mins? ACTH (1-17) degrades rapidly. Longer incubations (e.g., 24h) measure stability, not potency.

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Readout: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio).

Protocol_Flow Start Lyophilized This compound Recon Reconstitute in H2O (Master Stock) Start->Recon Buffer Dilute in HEPES + BSA + IBMX (Neutralize TFA) Recon->Buffer Critical Step Treat Treat Cells (MC2R+MRAP) 30 mins @ 37°C Buffer->Treat Lysis Lysis & Detection Reagents (TR-FRET) Treat->Lysis Data Calculate EC50 (Non-linear regression) Lysis->Data

Figure 2: Experimental workflow emphasizing the buffering step to neutralize TFA.

Expected Results & Troubleshooting

Expected Data Profile
ParameterACTH (1-17)ACTH (1-24)Notes
EC50 (cAMP) ~0.5 - 2.0 nM~0.1 - 0.5 nM1-17 is slightly less potent due to lack of C-terminal stabilization.
Emax (Efficacy) 100%100%Both are full agonists.
Stability (t1/2) LowMedium1-17 curves may shift rightward if incubation >1 hour.
Troubleshooting Guide (Self-Validating Systems)
  • Issue: No signal for ACTH (1-17).

    • Check: Did you include MRAP? MC2R does not work alone.[12]

    • Check: Did you use BSA? Hydrophobic peptides stick to plastic tips and plates.

  • Issue: Cell death in high concentration wells.

    • Cause: TFA toxicity.[2][6][10][13]

    • Fix: Perform HCl salt exchange or increase HEPES buffer strength.

  • Issue: High variability.

    • Cause: Oxidation of Methionine at position 4.

    • Fix: Avoid vigorous vortexing; use fresh stocks; store at -80°C under nitrogen if possible.

References

  • Schwyzer, R. (1977). ACTH: A short introductory review. Annals of the New York Academy of Sciences. Link

    • Foundational text establishing the "Message" (6-9) and "Address" (15-18) concept.
  • LifeTein. (2025).[9] Should I Have TFA Removed from My Peptide? Technical Guide. Link

    • Source for TFA cytotoxicity d
  • Mountjoy, K. G., et al. (1992). The cloning of a family of genes that encode the melanocortin receptors. Science. Link

    • Defines the cloning and specificity of MC2R.
  • Sebag, J. A., & Hinkle, P. M. (2007). Melanocortin-2 receptor accessory protein MRAP forms antiparallel homodimers. Proceedings of the National Academy of Sciences. Link

    • Establishes the absolute requirement of MRAP for ACTH signaling.
  • Li, C. H., et al. (1961). Adrenocorticotropins XXIII. The Synthesis of a Nonadecapeptide Possessing Adrenocorticotropic and Melanotropic Activities. Journal of the American Chemical Society. Link

    • Historical verification of synthetic ACTH fragment potency.

Sources

Safety Operating Guide

Personal protective equipment for handling ACTH (1-17) TFA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling ACTH (1-17) TFA

As researchers dedicated to advancing drug development, our most critical asset is our team. Ensuring the safety of every scientist in the laboratory is not just a matter of compliance, but the foundation of innovative and reproducible research. This guide provides a detailed framework for the safe handling of this compound, a synthetic peptide salt. Our focus extends beyond mere product specifications to instill a deep-seated culture of safety, empowering your team with the knowledge to manage risks effectively.

The primary challenge in handling peptide-TFA salts lies in its dual-hazard nature. We are managing both the potential biological activity of the adrenocorticotropin hormone fragment and the acute chemical hazard posed by its counter-ion, Trifluoroacetic acid (TFA). TFA is a strong, corrosive organic acid used extensively in peptide synthesis and purification.[1][2] Its concentration in lyophilized peptide preparations can be substantial, necessitating that all handling procedures are based on the assumption of a significant corrosive hazard.[3]

Deconstructing the Hazard: ACTH (1-17) and TFA

A comprehensive safety protocol begins with a thorough understanding of the materials involved.

ComponentChemical NaturePrimary Hazards
ACTH (1-17) A 17-amino acid peptide fragment of adrenocorticotropic hormone.[4][5]Biological Activity: Potent agonist for the human melanocortin 1 (MC1) receptor.[6][7] Inhalation or accidental injection could lead to unintended pharmacological effects.
Trifluoroacetic Acid (TFA) Strong, corrosive organic acid (CF₃COOH).[1]Chemical Corrosivity: Causes severe skin burns and serious eye damage.[1][8] Vapor is highly irritating and can be destructive to the respiratory system.[1]

The Hierarchy of Controls: Engineering and Administrative Safeguards First

Before personal protective equipment is even selected, we must implement broader safety measures to minimize exposure. PPE is the last line of defense, not the first.

  • Engineering Controls : The most effective control is to handle this compound within a certified chemical fume hood.[9][10] This protects against the inhalation of both the lyophilized peptide powder and TFA vapors, which have a high vapor pressure.[1] Ensure that an eyewash station and safety shower are readily accessible and located in close proximity to the workstation.[11]

  • Administrative Controls : All personnel must be thoroughly trained on the specific hazards of corrosive chemicals and the contents of this guide. Never work alone when handling strong corrosives.[12] Clearly label all primary and secondary containers with the full chemical name and associated hazards.[13]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. Handling the lyophilized solid presents different risks than working with a stock solution.

Summary of PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Lyophilized Solid Chemical safety goggles and face shield.[12]Double-gloving with nitrile gloves is recommended.[14]Lab coat, long pants, and closed-toe shoes.[12][13]Use in a chemical fume hood is the primary control.
Handling Concentrated Stock Solutions Chemical safety goggles and face shield.[9][12]Chemical-resistant gloves (nitrile or neoprene).[10][12]Chemical-resistant apron over a lab coat.[11][15]Use in a chemical fume hood.
Handling Diluted Working Solutions ANSI Z87.1-compliant safety glasses at a minimum; goggles recommended.[12][13]Nitrile gloves.[13]Lab coat, long pants, and closed-toe shoes.[13]Not typically required if handled with good lab practice.

Detailed PPE Specifications

  • Eye and Face Protection : When handling the solid powder or concentrated solutions, the risk of splashes is significant. Therefore, chemical splash goggles and a full-face shield are mandatory.[9][12] For dilute solutions, safety glasses that meet the ANSI Z87.1 standard provide a minimum level of protection.[13]

  • Hand Protection : Nitrile or neoprene gloves are effective for protecting against minor splashes of TFA.[12] When working with larger quantities or for prolonged periods, consider thicker, chemical-resistant gloves with long cuffs that extend over the sleeve of the lab coat.[12] It is critical to change gloves immediately upon any contact with the material.[14] Double gloving is a prudent practice, especially when weighing the solid.[14]

  • Body Protection : A standard lab coat, worn fully buttoned, along with long pants and closed-toe shoes, is required for all work.[12][13] When there is a higher risk of splashes, such as when handling larger volumes of concentrated solutions, supplement this with a chemical-resistant apron.[11][15]

Procedural Walkthrough: From Receipt to Disposal

Adherence to a standardized workflow minimizes the potential for error and exposure. The following step-by-step process integrates the PPE requirements into a logical operational sequence.

Workflow for Safe Handling and Reconstitution

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 1. Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep2 2. Prepare Fume Hood (Verify airflow, clear workspace, gather supplies) prep1->prep2 weigh 3. Weigh Solid (In fume hood, use anti-static weigh boat) prep2->weigh reconstitute 4. Reconstitute (Slowly add solvent to solid, cap vial) weigh->reconstitute mix 5. Mix Solution (Vortex or sonicate if needed) reconstitute->mix dispose 6. Dispose of Waste (Collect all consumables in hazardous waste) mix->dispose decontaminate 7. Decontaminate Area (Wipe surfaces, remove PPE) dispose->decontaminate wash 8. Wash Hands Thoroughly decontaminate->wash

Caption: Safe Handling and Reconstitution Workflow for this compound.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container to ensure it is undamaged.[11]

  • Store the lyophilized peptide in a tightly sealed container in a cool, dry place, such as a freezer at or below -20°C, protected from light.[5][13] Store away from incompatible materials like bases, oxidizers, and hydrides.[13][14]

Step 2: Weighing the Lyophilized Solid

  • Location : Perform all manipulations within a certified chemical fume hood.[12]

  • PPE : Don a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.[12][14]

  • Procedure : Use an anti-static weigh boat or paper to prevent the fine powder from dispersing. Handle the vial carefully to avoid creating airborne dust.

Step 3: Reconstitution

  • PPE : Maintain the same level of PPE as for weighing.

  • Procedure : Using a calibrated pipette, slowly add the appropriate solvent (e.g., sterile water or a buffer) to the vial containing the peptide.[5] Always add liquid to the solid. Do not pipette by mouth. Cap the vial securely before mixing.

Step 4: Use in Experiments

  • When transferring the reconstituted solution, continue to work within the fume hood.

  • For highly sensitive cellular assays, be aware that residual TFA may be present, though for most standard in vitro assays, it does not typically cause interference.[16]

Emergency and Spill Procedures

Accidents require immediate and correct responses.

  • Skin Contact : Immediately move to a safety shower or other water source and flush the affected area with copious amounts of water for at least 15 minutes.[1][14] Remove contaminated clothing while rinsing.[3] Seek immediate medical attention.[1]

  • Eye Contact : Proceed immediately to an eyewash station.[14] Hold the eyelids open and flush with water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air immediately.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Small Spills (<50 mL) : Alert others in the area. Wearing appropriate PPE, neutralize the spill with a suitable agent like sodium carbonate or absorb it with an inert material such as vermiculite or sand.[1][13] Collect the material in a sealed, labeled container for hazardous waste.

  • Large Spills (>50 mL) : Evacuate the laboratory immediately and activate the emergency alarm.[13] Close the doors to the area and prevent entry. Contact your institution's emergency services.[3]

Operational and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of all personnel and protecting the environment.

  • Waste Segregation : Under no circumstances should this compound or solutions containing it be disposed of down the drain.[3][9] All waste must be collected as hazardous chemical waste.

  • Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[3] The container should be compatible with corrosive acidic waste. Do not mix with incompatible waste streams such as bases or strong oxidizing agents.[3]

  • Solid Waste : All contaminated consumables, including pipette tips, vials, gloves, and weigh boats, must be collected in a designated container for solid hazardous waste.[8]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and list the full chemical names of the contents (e.g., "Trifluoroacetic Acid, ACTH (1-17) peptide solution").[13]

By integrating these safety protocols into your daily operations, you build a resilient and trustworthy research environment. This comprehensive approach, grounded in established safety principles, ensures that your valuable work can proceed with the highest degree of protection for your scientific staff.

References

  • Amherst College. (2024, April 2).
  • OSHA Training School. (2024, January 19).
  • Benchchem. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. U.S. Department of Labor.
  • University of California, Irvine Environmental Health & Safety. (n.d.). Strong-Corrosive-Chemicals.docx.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Benchchem. (n.d.). Safe Disposal of Gfp150 (TFA)
  • University of Connecticut. (n.d.). CB-LSOP-TFA-4-18.docx.
  • MedChemExpress. (n.d.). This compound (α1-17-ACTH TFA).
  • Cayman Chemical. (n.d.). ACTH (1-17) (human, mouse, rat, porcine, bovine, ovine)
  • University of Washington. (n.d.). SOP for Acetic acid, Formic acid, Trifluoroacetic Acid.
  • Benchchem. (n.d.).
  • GenScript. (n.d.). Acetyl-ACTH (1-17) peptide.
  • Caltag Medsystems. (n.d.). ACTH (1-17) (TFA).
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • N.C. Department of Labor. (2013, November). A Guide to Working with Corrosive Substances.
  • Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. U.S. Department of Labor.
  • Carl ROTH. (2025, June 11).
  • Abbiotec. (n.d.). ACTH [1-17] Peptide.
  • ChemicalBook. (2026, January 13). ACTH (1-17) | 7266-47-9.
  • IBL-America. (n.d.). ACTH-Irma.
  • Intavis Peptide Services. (n.d.). ACTH 1-17.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 25). Peptide Synthesis – Safety Topics.
  • Aapptec Peptides. (n.d.). ACTH (1-17), human; [7266-47-9].
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners - Peptide Primers.
  • Thermo Fisher Scientific. (n.d.).
  • National Institutes of Health. (1994, February 25).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.